molecular formula C14H23NO B566421 3-[Ethyl(hexyl)amino]phenol CAS No. 100010-02-4

3-[Ethyl(hexyl)amino]phenol

Cat. No.: B566421
CAS No.: 100010-02-4
M. Wt: 221.344
InChI Key: KRWUORDTHJBMQO-UHFFFAOYSA-N
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Description

3-[Ethyl(hexyl)amino]phenol is a chemical compound intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or personal use. This organic compound belongs to the class of aminophenols, characterized by a phenolic ring substituted with an amino group. Compounds of this class are of significant interest in various research fields, particularly as synthetic intermediates . Based on its molecular structure, which features a tertiary amine with ethyl and hexyl chains, this compound is expected to exhibit properties useful in material science and organic synthesis. Related aminophenol derivatives are known to be key precursors in the development of specialized materials, including fluorescent dyes and polymers . The ethyl and hexyl alkyl chains attached to the nitrogen atom are designed to influence the compound's lipophilicity and electronic characteristics, which can be critical for modulating its behavior in catalytic systems or its incorporation into functional surfaces . Researchers value this specific substitution pattern for exploring structure-activity relationships in the design of novel organic molecules. Handle with care and consult the Safety Data Sheet (SDS) before laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100010-02-4

Molecular Formula

C14H23NO

Molecular Weight

221.344

IUPAC Name

3-[ethyl(hexyl)amino]phenol

InChI

InChI=1S/C14H23NO/c1-3-5-6-7-11-15(4-2)13-9-8-10-14(16)12-13/h8-10,12,16H,3-7,11H2,1-2H3

InChI Key

KRWUORDTHJBMQO-UHFFFAOYSA-N

SMILES

CCCCCCN(CC)C1=CC(=CC=C1)O

Synonyms

m-[Ethyl(hexyl)amino]phenol

Origin of Product

United States

Foundational & Exploratory

3-[Ethyl(hexyl)amino]phenol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-[Ethyl(hexyl)amino]phenol

Introduction

This compound is an organic chemical compound belonging to the aminophenol family. These compounds are characterized by the presence of both an amino group (-NHR or -NR₂) and a hydroxyl (-OH) group attached to a benzene ring. The dual functionality of aminophenols makes them highly reactive and versatile intermediates in a wide range of chemical syntheses.[1] Specifically, the meta-substitution pattern (position 3) of the amino and hydroxyl groups, combined with the N-alkylation (ethyl and hexyl groups), confers specific solubility, reactivity, and electronic properties to the molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis. Like its analogue N,N-diethyl-3-aminophenol, it serves as a valuable building block in creating more complex molecules.[2]

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers.

  • Molecular Formula: C₁₄H₂₃NO[3]

  • Synonyms: m-[Ethyl(hexyl)amino]phenol[3][4]

  • CAS Number: 100010-02-4[3]

The structure consists of a phenol ring where the hydroxyl group is in position 1. At position 3, a tertiary amine is attached, which includes an ethyl group and a hexyl group.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, which is critical for experimental design and application development.

PropertyValueSource
Molecular Weight 221.34 g/mol [3]
Exact Mass 221.17800 Da[3]
Topological Polar Surface Area (PSA) 23.47 Ų[3]
LogP (Octanol-Water Partition Coeff.) 3.79880[3]

The LogP value suggests that this compound has significant lipophilicity, indicating good solubility in organic solvents and lipids, a key consideration in drug delivery and formulation.

Synthesis Pathway and Methodology

The synthesis of this compound typically proceeds via N-alkylation of a precursor aminophenol. The most direct route involves the reaction of 3-ethylaminophenol with an appropriate hexylating agent, such as 1-bromohexane.[3]

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Ethylaminophenol (CAS: 621-31-8) Product This compound (CAS: 100010-02-4) Reactant1->Product Reactant2 1-Bromohexane (CAS: 111-25-1) Reactant2->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Heat Heat (Δ) Heat->Product

Caption: Synthesis of this compound.

Experimental Protocol: N-Alkylation of 3-Ethylaminophenol

This protocol describes a general procedure for the synthesis. The specific amounts and conditions may require optimization.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-ethylaminophenol (1.0 eq) and a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Causality: A dry, inert atmosphere (nitrogen) is crucial to prevent side reactions involving moisture and oxygen, particularly if a strong base like NaH is used. Polar aprotic solvents are chosen because they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without protonating the nucleophile.[5]

  • Deprotonation: Add a base (e.g., potassium carbonate, 1.5 eq, or sodium hydride, 1.1 eq) to the solution portion-wise at room temperature. Stir the mixture for 30-60 minutes.

    • Causality: The base deprotonates the phenolic hydroxyl group, which is more acidic than the N-H proton of the secondary amine precursor (3-aminophenol). However, in this case with 3-ethylaminophenol, the base deprotonates the phenol to form a phenoxide, a potent nucleophile. While the secondary amine is also nucleophilic, reaction at the phenoxide is also possible. The choice of a weaker base like K₂CO₃ can favor N-alkylation.

  • Alkylation: Slowly add 1-bromohexane (1.1 eq) to the reaction mixture via a dropping funnel.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the starting aminophenol. Slow addition helps to control the exothermicity of the reaction.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating increases the reaction rate. TLC is a critical self-validating step to confirm the disappearance of the starting material and the appearance of the product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

    • Causality: The aqueous workup removes inorganic salts and the polar solvent (DMF). Multiple extractions ensure efficient recovery of the organic product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    • Causality: The brine wash removes residual water. Anhydrous sodium sulfate is a drying agent. Column chromatography is the standard method for purifying organic compounds to a high degree, ensuring the removal of unreacted starting materials and byproducts.

Spectroscopic Profile

While specific spectral data for this compound is not widely published, its characteristic features can be predicted based on its functional groups.[6][7]

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Signals expected in the range of 6.0-7.5 ppm. The substitution pattern will lead to complex splitting.

    • Phenolic -OH: A broad singlet, typically between 4-7 ppm. Its chemical shift is concentration-dependent and the signal disappears upon shaking the sample with D₂O.[6]

    • Alkyl Protons: The N-CH₂- (ethyl and hexyl) protons will appear as multiplets adjacent to the nitrogen. The terminal -CH₃ groups will be upfield, likely appearing as triplets.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Signals in the 110-160 ppm region. The carbon attached to the -OH group (C-O) will be the most downfield (around 155-160 ppm), and the carbon attached to the nitrogen (C-N) will also be downfield.

    • Alkyl Carbons: Signals in the aliphatic region (10-70 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.[6][7]

    • C-N Stretch: A medium intensity band around 1200-1350 cm⁻¹.

    • C-O Stretch: A strong band around 1200-1260 cm⁻¹.

    • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.[6]

  • Mass Spectrometry (EI-MS):

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 221).

    • Fragmentation: Expect alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl or hexyl radical. Fragmentation may also occur via cleavage of the C-N bond.[7]

Reactivity and Potential Applications

The reactivity of this compound is governed by its three key components: the phenolic hydroxyl group, the tertiary amino group, and the activated aromatic ring.

  • Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a nucleophilic phenoxide. It can undergo O-alkylation and O-acylation reactions.

  • Tertiary Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group basic and nucleophilic. It can be protonated by acids to form ammonium salts.

  • Aromatic Ring: Both the -OH and -N(Et)(Hexyl) groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. This high reactivity makes the compound a useful precursor for introducing further substituents onto the aromatic ring.

Applications:

Given its structure, this compound is a valuable intermediate in several industrial fields:

  • Dye and Pigment Synthesis: The parent compound, 3-aminophenol, and its N-diethyl derivative are key precursors for fluorescent dyes like rhodamines and other colorants.[2][8] The N-ethyl, N-hexyl substitution would modify the chromophore's properties, potentially enhancing solubility in non-polar media or shifting the absorption/emission spectra, making it useful for specialized inks, coatings, and thermal paper dyes.

  • Pharmaceutical Intermediates: Aminophenols are foundational structures in medicinal chemistry.[1][2] This compound could serve as a building block for synthesizing active pharmaceutical ingredients (APIs), where the lipophilic hexyl chain could be designed to improve membrane permeability or target specific protein binding pockets.

  • Material Science: The phenolic group allows for its incorporation into polymer chains to create phenolic resins with modified properties.[9] The long alkyl chain could impart plasticizing effects or alter the material's surface properties.

Safety, Handling, and Storage

The toxicological properties of this compound have not been fully investigated.[10] Therefore, it should be handled with care, assuming it may be harmful. Safety protocols should be based on data from structurally similar compounds like 3-diethylaminophenol.

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] It is expected to cause skin, eye, and respiratory tract irritation.[10][11]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[10]

    • Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[11]

    • Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk.[10]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[10]

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[10][12]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

    • Avoid generating dust or aerosols.

    • Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[10][12]

SafetyWorkflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_exposure In Case of Exposure Goggles Safety Goggles (EN166 Standard) Gloves Protective Gloves Coat Lab Coat Respirator Respirator (if needed) (NIOSH/MSHA approved) FumeHood Work in Chemical Fume Hood AvoidContact Avoid Skin/Eye Contact WashHands Wash Hands After Handling Eyes Eyes: Flush with water for 15 min Skin Skin: Wash with soap and water Inhalation Inhalation: Move to fresh air Ingestion Ingestion: Seek medical attention

Caption: Recommended safety workflow for handling aminophenols.

References

  • m-[Ethyl(hexyl)amino]phenol | CAS#:100010-02-4 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - 3-Diethylaminophenol. (n.d.). Acros Organics. Retrieved February 7, 2026, from [Link]

  • 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • 3-Aminophenol - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • 3-[hexyl(methyl)amino]phenol | C13H21NO | CID 101871040 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • The Importance of N,N-Diethyl-3-aminophenol (CAS 91-68-9) for Chemical Manufacturers. (n.d.). Retrieved February 7, 2026, from [Link]

  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones. (n.d.). Retrieved February 7, 2026, from [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (2022). Semantic Scholar. Retrieved February 7, 2026, from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Singh/9e7d9b9f3f0e8a7f8b9e8c3e6b1e0f0d7c5a4b1c]([Link]

  • 3-Ethylphenol | C8H10O | CID 12101 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • 3-Aminophenol | C6H7NO | CID 11568 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Phenol, 3-amino- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

  • Process for preparation of substituted p-aminophenol - Google Patents. (2013).
  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Phenol | C6H5OH | CID 996 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Preparation of 3-aminophenol - PrepChem.com. (n.d.). Retrieved February 7, 2026, from [Link]

  • 3-(Ethylmethylamino)phenol | C9H13NO | CID 13609183 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from New Zealand. (2025). Data in Brief. Retrieved February 7, 2026, from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Crystal structure of 3-(diethylamino)phenol. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • N-ethylhexan-3-amine;hexane | C14H33N | CID 145571628 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Production and purification of an N,N-diethylaminophenol - Google Patents. (n.d.).
  • Phenol, 3-(2-((2-phenylethyl)propylamino)ethyl)-, hydrochloride (1:1) - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: 3-[Ethyl(hexyl)amino]phenol (CAS 100010-02-4)

[1][2][3]

Executive Summary

3-[Ethyl(hexyl)amino]phenol (CAS 100010-02-4 ) is a specialized fine chemical intermediate primarily utilized in the synthesis of fluoran leuco dyes .[1] These dyes serve as the color-forming agents in thermal paper (POS receipts, shipping labels) and carbonless copy systems.[1]

Unlike simpler analogs (e.g., N,N-diethyl-3-aminophenol), the inclusion of the hexyl chain imparts specific lipophilic properties.[1] This modification is critical for controlling the solubility of the dye in the hydrophobic carrier oils used in microencapsulation and for adjusting the melting point/sensitivity of thermal coatings.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9][10][11][12]

This compound belongs to the class of N,N-dialkyl-m-aminophenols .[1] Its structure features a phenol ring substituted at the meta position with a tertiary amine bearing one ethyl and one hexyl group.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 100010-02-4
IUPAC Name 3-(Ethyl(hexyl)amino)phenol
Synonyms m-(N-Ethyl-N-hexylamino)phenol; N-Ethyl-N-hexyl-3-hydroxyaniline
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
Appearance Viscous amber liquid or low-melting solid
Boiling Point >300°C (est.[2][1][3] at 760 mmHg); ~170-180°C at 5 mmHg
Solubility Insoluble in water; Soluble in methanol, toluene, ethyl acetate, DCM
pKa ~10.5 (Phenolic OH), ~5.5 (Aniline N)

Synthesis & Production Workflow

The industrial synthesis of CAS 100010-02-4 typically follows a stepwise alkylation pathway starting from Resorcinol or 3-Ethylaminophenol .[1][4] The "Stepwise Alkylation" route is preferred to minimize the formation of N,N-dihexyl or N,N-diethyl byproducts.[1]

Reaction Pathway Diagram[2]

SynthesisPathwayResorcinolResorcinol(Starting Material)Intermediate3-Ethylaminophenol(CAS 621-31-8)Resorcinol->IntermediateStep 1: Amination(High Temp/Pressure)EthylamineEthylamineEthylamine->IntermediateProductThis compound(CAS 100010-02-4)Intermediate->ProductStep 2: N-Alkylation(Base/Heat)Bromohexane1-Bromohexane(Alkylating Agent)Bromohexane->Product

Figure 1: Stepwise synthesis pathway from Resorcinol to the target N,N-dialkyl aminophenol.[1]

Detailed Protocol (Step 2: Alkylation)

Objective: Convert 3-Ethylaminophenol to this compound.

Reagents:

  • Substrate: 3-Ethylaminophenol (1.0 eq)[1]

  • Reagent: 1-Bromohexane (1.1 eq)[1]

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    ) (1.2 eq)[1]
  • Solvent: DMF or Toluene/Water (biphasic)[1]

Procedure:

  • Dissolution: Charge a reactor with 3-Ethylaminophenol and solvent (e.g., DMF).

  • Addition: Add the base. Heat the mixture to 60–80°C.

  • Alkylation: Add 1-Bromohexane dropwise over 1 hour to control the exotherm.

  • Reaction: Stir at 90–100°C for 4–6 hours. Monitor by HPLC (Target: <1% starting material).

  • Work-up:

    • Cool to room temperature.[5]

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with brine and dry over

      
      .
      
  • Purification: Vacuum distillation is required to remove unreacted hexyl bromide and trace byproducts.

Industrial Applications

The primary utility of CAS 100010-02-4 is as a Coupler (Intermediate) in the manufacturing of fluoran dyes.[1]

Mechanism in Thermal Paper

Thermal paper consists of a base sheet coated with a solid-state mixture of a Leuco Dye (color former) and a Developer (acidic phenol).[1]

  • Leuco Dye Synthesis: CAS 100010-02-4 reacts with phthalic anhydride derivatives (e.g., 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid) to close the fluoran ring.[1]

  • Function: The "Ethyl-Hexyl" amino group serves as an electron donor.[1] Upon heating the thermal paper, the developer protonates the lactone ring of the dye, causing it to open and establishing a conjugated system that absorbs visible light (typically black or red).

  • Why Hexyl?

    • Solubility Control: The C6 hexyl chain increases the dye's solubility in the hydrophobic solvents used in carbonless paper microcapsules.

    • Melting Point Adjustment: It lowers the melting point of the final dye molecule, allowing for faster thermal response (sensitivity) in high-speed printers.[1]

Application Logic Diagram

ApplicationLogicCouplerThis compound(Electron Donor)ReactionCondensation & Cyclization(Acid Catalyst)Coupler->ReactionAnhydridePhthalic Anhydride Derivative(Electrophile)Anhydride->ReactionLeucoDyeFluoran Leuco Dye(Colorless Solid)Reaction->LeucoDyeThermalPaperThermal Paper Coating(Dye + Developer)LeucoDye->ThermalPaperFormulation

Figure 2: The role of CAS 100010-02-4 in the production of thermal paper color formers.[1]

Analytical Characterization & QC

To ensure suitability for dye synthesis, the intermediate must meet strict purity standards (>98%).

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 90:10).

    • Detection: UV at 254 nm.

    • Retention Time: The hexyl chain will significantly increase retention time compared to diethyl analogs.

  • 1H-NMR (CDCl3, 400 MHz):

    • 
       0.9 ppm (t, 3H, terminal -CH3 of hexyl).[1]
      
    • 
       1.1 ppm (t, 3H, -CH3 of ethyl).[1]
      
    • 
       1.3-1.6 ppm (m, 8H, -CH2- chain of hexyl).[1]
      
    • 
       3.2-3.4 ppm (m, 4H, N-CH2-).[1]
      
    • 
       6.1-7.0 ppm (m, 4H, Aromatic protons).[1]
      

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (typical for alkyl-phenols).[1]

  • Handling: Use under a fume hood. Avoid contact with skin. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or phenol groups, which can darken the product color.

References

  • ChemSrc. (2025).[6] m-[Ethyl(hexyl)amino]phenol | CAS#:100010-02-4.[2][1][7][8][3][6] Retrieved from [Link][1][9][10]

  • Google Patents. (2011). Method for preparing 3-(N-ethyl-N-isoamyl) aminophenol (Analogous Synthesis). CN102199097A.
  • PubChem. (2025). 3-Ethylaminophenol (Precursor Data). National Library of Medicine. Retrieved from [Link][1]

Spectroscopic Signature of 3-[Ethyl(hexyl)amino]phenol: A Predictive Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

3-[Ethyl(hexyl)amino]phenol is a substituted aromatic compound with potential applications in various fields, including as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Its molecular structure, comprising a phenol, a tertiary amine, and a meta-substituted benzene ring, gives rise to a unique spectroscopic profile. Understanding this profile is crucial for its identification, characterization, and quality control in research and development settings.

Due to the limited availability of experimentally derived public data for this compound, this guide provides a comprehensive, predictive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The predictions are grounded in the well-established spectroscopic principles and extensive data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to anticipate and interpret the spectroscopic behavior of this molecule.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates its interaction with various spectroscopic techniques. The presence of a phenolic hydroxyl group, an N-ethyl-N-hexylamino substituent on a benzene ring in a meta arrangement, results in a distinct set of signals.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons, the protons of the ethyl and hexyl groups, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and amino groups.

Experimental Protocol (Suggested):

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aromatic-H6.0 - 7.2Multiplet (m)4H
Phenolic-OH4.0 - 7.0 (broad) or 8.0-9.5 (in DMSO)Singlet (s, broad)1H
N-CH₂ -CH₃ (Ethyl)3.2 - 3.4Quartet (q)2H
N-CH₂-CH₃ (Ethyl)1.1 - 1.3Triplet (t)3H
N-CH₂ -(CH₂)₄-CH₃ (Hexyl)3.1 - 3.3Triplet (t)2H
N-CH₂-CH₂ -(CH₂)₃-CH₃ (Hexyl)1.5 - 1.7Multiplet (m)2H
-(CH₂)₃-CH₃ (Hexyl)1.2 - 1.4Multiplet (m)6H
-(CH₂)₅-CH₃ (Hexyl)0.8 - 1.0Triplet (t)3H

Interpretation:

  • Aromatic Region (6.0 - 7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet. The electron-donating nature of both the hydroxyl and the N-ethyl-N-hexylamino groups will shield these protons, shifting them upfield compared to benzene (7.3 ppm).[1][2][3] The meta-substitution pattern will lead to complex splitting patterns due to ortho, meta, and para couplings.

  • Phenolic Proton (4.0 - 7.0 ppm or 8.0-9.5 ppm): The chemical shift of the phenolic -OH proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[4] In a non-polar solvent like CDCl₃, it is expected to be a broad singlet in the 4-7 ppm range. In a hydrogen-bond accepting solvent like DMSO-d₆, it will appear further downfield (8.0-9.5 ppm) and may be sharper.

  • Ethyl Group (3.2 - 3.4 ppm and 1.1 - 1.3 ppm): The methylene protons (N-CH₂) of the ethyl group are deshielded by the adjacent nitrogen atom and are expected to appear as a quartet around 3.2-3.4 ppm, coupled to the methyl protons.[5][6] The methyl protons (CH₃) will appear as a triplet around 1.1-1.3 ppm.

  • Hexyl Group (0.8 - 1.7 ppm): The protons of the hexyl group will show characteristic signals for a long alkyl chain. The methylene protons attached to the nitrogen (N-CH₂) will be the most deshielded, appearing as a triplet around 3.1-3.3 ppm.[7] The other methylene groups will appear as overlapping multiplets in the 1.2-1.7 ppm region. The terminal methyl group will be the most shielded, appearing as a triplet around 0.8-1.0 ppm.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substituents.

Experimental Protocol (Suggested):

  • Prepare the sample as described for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum on a 100 MHz or higher field spectrometer, typically with proton decoupling.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Determine the chemical shifts relative to the solvent peak.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Carbons
C-OH155 - 160
C-N148 - 152
Aromatic C-H100 - 130
Aliphatic Carbons
N-C H₂-CH₃ (Ethyl)45 - 50
N-CH₂-C H₃ (Ethyl)12 - 16
N-C H₂-(CH₂)₄-CH₃ (Hexyl)50 - 55
N-CH₂-C H₂-(CH₂)₃-CH₃ (Hexyl)30 - 35
-(CH₂)₂-C H₂-CH₂-CH₂-CH₃ (Hexyl)26 - 30
-(CH₂)₃-C H₂-CH₂-CH₃ (Hexyl)22 - 26
-(CH₂)₄-C H₂-CH₃ (Hexyl)31 - 33
-(CH₂)₅-C H₃ (Hexyl)13 - 15

Interpretation:

  • Aromatic Carbons (100 - 160 ppm): The carbon atoms attached to the oxygen (C-OH) and nitrogen (C-N) atoms will be the most deshielded in the aromatic region, appearing at approximately 155-160 ppm and 148-152 ppm, respectively.[3][8][9] The other four aromatic carbons will resonate between 100 and 130 ppm. The electron-donating substituents will cause a general upfield shift for the ortho and para carbons relative to the substituent.

  • Aliphatic Carbons (12 - 55 ppm): The carbons directly attached to the nitrogen atom (N-CH₂) will be deshielded and appear in the 45-55 ppm range.[10][11][12] The remaining carbons of the hexyl chain will have chemical shifts typical for alkanes, with the terminal methyl carbon being the most shielded.[13]

Infrared (IR) Spectroscopy: Predicted Absorption Frequencies

The IR spectrum will show characteristic absorption bands for the phenolic O-H, aromatic C-H, aliphatic C-H, C-N, and C-O bonds, as well as the aromatic ring vibrations.

Experimental Protocol (Suggested):

  • For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (phenol, H-bonded)3200 - 3600Strong, Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2960Strong
Aromatic C=C stretch1500 - 1600Medium to Strong
C-N stretch (aromatic amine)1335 - 1250Strong
C-O stretch (phenol)1200 - 1260Strong
Aromatic C-H out-of-plane bend690 - 900Medium to Strong

Interpretation:

  • O-H Stretch (3200 - 3600 cm⁻¹): A strong and broad absorption band is expected in this region due to the stretching vibration of the hydrogen-bonded phenolic hydroxyl group.[14][15][16] The broadness is a key characteristic of hydrogen bonding.[17]

  • C-H Stretches (2850 - 3100 cm⁻¹): The sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations. The strong absorptions below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl and hexyl groups.

  • Aromatic C=C Stretch (1500 - 1600 cm⁻¹): One or more medium to strong bands in this region are indicative of the carbon-carbon stretching vibrations within the benzene ring.[18]

  • C-N and C-O Stretches (1200 - 1335 cm⁻¹): A strong absorption for the aromatic C-N stretching is expected between 1335-1250 cm⁻¹.[19][20] The C-O stretching of the phenol group will also give rise to a strong band, typically around 1200-1260 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending (690 - 900 cm⁻¹): The pattern of bands in this region can often provide information about the substitution pattern of the benzene ring. For a meta-disubstituted ring, characteristic bands are expected.

Mass Spectrometry (MS): Predicted Fragmentation Pattern

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions resulting from cleavages of the alkyl chains and the aromatic ring.

Experimental Protocol (Suggested):

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC-MS system.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum:

m/z Predicted Fragment Fragmentation Pathway
221[M]⁺Molecular Ion
206[M - CH₃]⁺Loss of a methyl radical from the ethyl group
164[M - C₄H₉]⁺α-cleavage, loss of a butyl radical from the hexyl group
150[M - C₅H₁₁]⁺α-cleavage, loss of a pentyl radical from the hexyl group
134[M - C₆H₁₃]⁺Loss of the hexyl radical
120[M - C₂H₅ - C₄H₈]⁺Complex rearrangement and fragmentation
108[C₆H₅(OH)(NH)]⁺Cleavage of the N-alkyl bonds

Interpretation:

The molecular ion peak is expected at m/z 221, corresponding to the molecular weight of this compound (C₁₄H₂₃NO). The fragmentation will be dominated by cleavages at the nitrogen atom and the loss of the alkyl substituents.

  • α-Cleavage: The most significant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).[21] This will lead to the loss of alkyl radicals. The loss of the larger hexyl group is often favored. The loss of a pentyl radical (C₅H₁₁) from the hexyl chain via α-cleavage would result in a prominent ion at m/z 150.

  • Loss of Alkyl Groups: Loss of the entire ethyl group ([M - 29]⁺) or hexyl group ([M - 85]⁺) can also occur.

  • Phenolic Fragmentation: Phenols can undergo characteristic fragmentations, such as the loss of CO (m/z 28) or HCO (m/z 29) from the molecular ion, although these may be less prominent in this substituted molecule.[22][23][24]

MS_Fragmentation M [C₁₄H₂₃NO]⁺˙ m/z = 221 F1 [C₁₃H₂₀NO]⁺ m/z = 206 M->F1 - •CH₃ F2 [C₉H₁₄NO]⁺ m/z = 150 M->F2 - •C₅H₁₁ (α-cleavage) F3 [C₈H₁₀NO]⁺ m/z = 134 M->F3 - •C₆H₁₃

Figure 2: Predicted key fragmentation pathways for this compound.

Conclusion

This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures, we have constructed a comprehensive spectroscopic profile that can aid researchers in the identification and characterization of this compound. While these predictions offer a robust starting point, experimental verification remains the gold standard for structural elucidation.

References

  • doc brown's advanced organic chemistry revision notes. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

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  • LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • doc brown's advanced organic chemistry revision notes. (n.d.). mass spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Fiveable. (n.d.). Meta-Substituted Benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon.... Retrieved from [Link]

  • McMurry, J. (2019). Organic Chemistry (10th ed.). Cengage Learning.
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  • Hada, M., et al. (2020). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(5), e1843722.
  • Abraham, R. J., et al. (2010). The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines. Magnetic Resonance in Chemistry, 48(8), 635-644.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Organic Chemistry Help. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

  • LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(12), 1549-1555.
  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Lamm, B. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 20, 1127-1135.
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  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

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  • Pearson. (n.d.). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from [Link]

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  • Taylor & Francis Online. (2020, October 23). 13C NMR chemical shifts in substituted benzenes. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • Brugel, W. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
  • ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR spectroscopy. Wiley.
  • LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
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  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Khan, I., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(5), 489-498.
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  • Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved from [Link]

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  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • doc brown's advanced organic chemistry revision notes. (n.d.). C-13 nmr spectrum of hexane. Retrieved from [Link]

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An In-depth Technical Guide to the Material Safety of 3-[Ethyl(hexyl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The material safety data for 3-[Ethyl(hexyl)amino]phenol (CAS No. 100010-02-4) is not extensively documented in publicly available literature. Therefore, this guide has been constructed by synthesizing data from its parent compound, phenol, and structurally similar aminophenols, such as 3-aminophenol and 3-diethylaminophenol. This approach provides a robust, albeit presumptive, safety profile. Researchers must exercise caution and handle this compound as if it possesses the full hazardous potential of its analogues until specific toxicological data becomes available.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amine and phenol. Structurally, it belongs to a class of compounds often utilized as intermediates in the synthesis of dyes, colorants, and other complex organic molecules.[1] Its dual functional groups—a nucleophilic secondary amine and a weakly acidic phenol—dictate its reactivity and potential applications. The hexyl group imparts significant lipophilicity, suggesting lower water solubility compared to less-substituted aminophenols.

PropertyValue / InformationSource / Analogue
Chemical Name This compound-
Synonyms m-[Ethyl(hexyl)amino]phenol[2]
CAS Number 100010-02-4[2]
Molecular Formula C₁₄H₂₃NO[2]
Molecular Weight 221.34 g/mol [2]
Appearance Data not available; likely a viscous liquid or low-melting solid.(Inference)
Melting Point Data not available. (For comparison, 3-Aminophenol: 120 - 124 °C)[1][3]
Boiling Point Data not available. (For comparison, 3-Ethylphenol: 216 - 218 °C)[4][5]
Flash Point Data not available. (For comparison, 3-Ethylphenol: 94.44 °C)[4]
Solubility Expected to be poorly soluble in water, soluble in alcohols and organic solvents.(Inference based on structure)

Section 2: Hazard Identification and GHS Classification

Lacking a specific Globally Harmonized System (GHS) classification, we extrapolate the following hazards from 3-aminophenol, a closely related and well-documented substance.[3] It is imperative to handle this compound as if it meets these classifications.

GHS ClassificationHazard StatementCodePictogram
Acute Toxicity, OralHarmful if swallowedH302

Acute Toxicity, InhalationHarmful if inhaledH332

Serious Eye Damage/IrritationCauses serious eye irritationH319

Hazardous to the Aquatic Environment, ChronicToxic to aquatic life with long lasting effectsH411

Causality Behind Hazards:

  • Acute Toxicity (H302, H332): Phenolic compounds can be readily absorbed into the bloodstream.[6] Systemic absorption can lead to central nervous system (CNS) stimulation followed by depression, and may impact cardiovascular function.[7] The amino group can also contribute to toxicity.

  • Eye Irritation (H319): Phenols are inherently corrosive and irritant to mucosal tissues.[7] Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage.

  • Aquatic Toxicity (H411): Phenolic compounds are known environmental toxins.[8] They can persist in the environment and are toxic to aquatic organisms, disrupting ecosystems.[3]

Section 3: Proactive Risk Management and Safe Handling

A systematic approach to risk management is non-negotiable when handling chemicals of unknown or presumed high toxicity. The following workflow provides a self-validating system for ensuring laboratory safety.

Risk_Management_Workflow A Chemical Identification (this compound) B Access Safety Data (MSDS, Literature, Analogues) A->B C Hazard Evaluation - Health (Acute/Chronic) - Physical (Flammability) - Environmental B->C D Risk Assessment (Likelihood & Severity) C->D E Implement Control Measures D->E K Emergency Preparedness (Spill Kit, Eyewash, Shower) D->K F Engineering Controls (Fume Hood) E->F Primary G Administrative Controls (SOPs, Training) E->G Secondary H Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->H Tertiary I Perform Experiment Safely F->I G->I H->I J Waste Disposal & Decontamination I->J Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Extraction cluster_purification Purification A 1. Charge reactor with 3-ethylaminophenol, solvent (e.g., DMF), and base (e.g., K₂CO₃) in a fume hood. B 2. Heat mixture to 80-90°C. A->B C 3. Add 1-bromohexane dropwise. (Exothermic - monitor temp) B->C D 4. Stir at temperature for 12-24h. Monitor reaction by TLC. C->D E 5. Cool to room temp. D->E F 6. Quench with water. E->F G 7. Extract with ethyl acetate (3x). F->G H 8. Wash combined organic layers with brine. G->H I 9. Dry organic layer (Na₂SO₄). H->I J 10. Filter and concentrate under reduced pressure. I->J K 11. Purify crude product via flash column chromatography. J->K L 12. Characterize final product. K->L

Caption: Illustrative workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup (Safety: Perform all steps in a chemical fume hood. Wear appropriate PPE.)

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethylaminophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Initiation of Reaction (Safety: 1-bromohexane is a lachrymator and irritant. Handle with care.)

    • Begin stirring and heat the mixture to 80-90 °C.

    • Once the temperature has stabilized, add 1-bromohexane (1.1 eq) dropwise via a dropping funnel over 30 minutes.

  • Reaction Monitoring

    • Maintain the reaction at 80-90 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup (Safety: Use a separatory funnel correctly to avoid pressure buildup.)

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash once with brine to remove residual water.

  • Purification (Safety: Ensure rotary evaporator is used behind a blast shield.)

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil or solid using flash column chromatography on silica gel to yield the final product.

  • Waste Disposal

    • Dispose of all liquid and solid chemical waste in appropriately labeled hazardous waste containers according to institutional guidelines.

Section 7: References

  • m-[Ethyl(hexyl)amino]phenol | CAS#:100010-02-4. Chemsrc. Available at: [Link].

  • 3-(Ethylmethylamino)phenol | C9H13NO | CID 13609183. PubChem, National Institutes of Health. Available at: [Link].

  • 3-ethyl phenol, 620-17-7. The Good Scents Company. Available at: [Link].

  • 3-Ethylaminophenol | C8H11NO | CID 578991. PubChem, National Institutes of Health. Available at: [Link].

  • 3-(N,N'-DIETHYLAMINO)PHENOL. ChemBK. Available at: [Link].

  • 3-Aminophenol. Wikipedia. Available at: [Link].

  • Substance Information. ECHA - European Chemicals Agency. Available at: [Link].

  • ethylphenol, CAS Registry Number 123-07-9. Food and Chemical Toxicology. Available at: [Link].

  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones. University of Wollongong Research Online. Available at: [Link].

  • 3-Ethylphenol | C8H10O | CID 12101. PubChem, National Institutes of Health. Available at: [Link].

  • 3-Chloro-2-hydroxybenzoic acid;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol. PubChem, National Institutes of Health. Available at: [Link].

  • Phenol, 3-amino-: Human health tier II assessment. Australian Department of Health. Available at: [Link].

  • TOXICOLOGICAL REVIEW OF Phenol. Integrated Risk Information System (IRIS), U.S. EPA. Available at: [Link].

  • Process for preparation of substituted p-aminophenol. Google Patents. Available at: .

  • 4-[2-(6-Phenyl-hexylamino)-ethyl]-phenol | C20H27NO | CID 10782907. PubChem, National Institutes of Health. Available at: [Link].

  • Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. Enviro-Net. Available at: [Link].

  • Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link].

  • Phenol, 3-ethyl-. NIST WebBook, National Institute of Standards and Technology. Available at: [Link].

  • Preparation of 3-aminophenol. PrepChem.com. Available at: [Link].

  • 3-Ethylphenol: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link].

  • Phenol. Texas Commission on Environmental Quality. Available at: [Link].

  • (PDF) PHENOLIC COMPOUNDS: Lesser-known Emerging Contaminants. ResearchGate. Available at: [Link].

  • PHENOL AND RELATED COMPOUNDS. AccessMedicine. Available at: [Link].

  • (PDF) Crystal structure of 3-(diethylamino)phenol. ResearchGate. Available at: [Link].

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Technical Guide: Purity Analysis of 3-[Ethyl(hexyl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Scope and Critical Discrepancy Note

This guide details the analytical strategy for determining the purity of 3-[Ethyl(hexyl)amino]phenol , a critical coupler used in leuco dye systems (thermal paper) and specialty dye synthesis.

CRITICAL ADVISORY: There is a registry conflict regarding the CAS number provided in the request (68259-31-4 ). In major chemical inventories (ECHA, TSCA), CAS 68259-31-4 refers to 5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde (a fragrance ingredient). The molecule This compound is chemically distinct. This guide strictly addresses the aminophenol derivative (Structure:


) based on the chemical name provided. Researchers must verify the Certificate of Analysis (CoA) structure before proceeding.
Chemical Context & Critical Quality Attributes (CQAs)
  • Target Molecule: this compound[1]

  • Molecular Weight: ~221.34 g/mol

  • Function: Electron-rich coupling component. In thermal paper, it reacts with a leuco dye (e.g., fluoran) upon melting to form a colored complex.

  • Purity Requirement: >99.0% (LC Area %).

  • Key Impurities:

    • Homologous Amines: N,N-Diethyl-3-aminophenol (fast eluting), N,N-Dihexyl-3-aminophenol (slow eluting).

    • Mono-alkylated Intermediates: N-Ethyl-3-aminophenol, N-Hexyl-3-aminophenol.

    • Oxidation Products: Quinone imines (colored contaminants causing "backgrounding" or fogging in paper).

Part 2: Impurity Profiling & Synthesis Logic

To design a robust method, we must understand the origin of impurities. The synthesis typically involves the sequential alkylation of 3-aminophenol.

Synthesis & Degradation Pathway (Visualization)

ImpurityPathways Start Starting Material: 3-Aminophenol Step1 Alkylation Step 1 (Ethyl or Hexyl halide) Start->Step1 MonoEthyl Impurity A: N-Ethyl-3-aminophenol Step1->MonoEthyl + Et-X MonoHexyl Impurity B: N-Hexyl-3-aminophenol Step1->MonoHexyl + Hex-X Target TARGET: This compound MonoEthyl->Target + Hex-X OverAlk Impurity C: N,N-Dihexyl / N,N-Diethyl MonoEthyl->OverAlk Over-reaction MonoHexyl->Target + Et-X Oxidation Degradant: Quinone Imines (Pink/Brown Color) Target->Oxidation Air/Light (Storage)

Figure 1: Synthesis logic and impurity origin map. Identification of these nodes dictates the separation selectivity required.

Part 3: Primary Analytical Methodology (HPLC-UV/MS)

This protocol uses Reversed-Phase Chromatography (RP-HPLC) . The challenge is balancing the retention of the hydrophobic hexyl chain while maintaining peak shape for the basic nitrogen and the acidic phenol.

Method Parameters[2][3][4][5]
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge)High carbon load required to resolve the hexyl vs. ethyl homologs.
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Low pH ensures the amine is protonated (

) preventing silanol interaction (tailing).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatics than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nm (primary) & 280 nm254 nm for the benzene ring; 280 nm for phenol specificity.
Column Temp 35°CImproves mass transfer for the hexyl chain.
Gradient Profile

Note: The hexyl group makes the molecule significantly hydrophobic.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Injection / Void
15.01090Linear Gradient
20.01090Wash (Elute Di-hexyls)
20.19010Re-equilibration
25.09010End
Sample Preparation Protocol
  • Solvent: Prepare a Diluent of 50:50 Water:Acetonitrile.[2]

  • Stock: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).

    • Caution: Protect from light.[3][4] Aminophenols oxidize rapidly in solution.

  • Working: Dilute 1 mL of Stock to 10 mL with Diluent (100 ppm).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial.

System Suitability Criteria (Self-Validating)

Before releasing data, the system must pass these checks:

  • Tailing Factor (

    
    ):  NLT 0.8 and NMT 1.5. (If 
    
    
    
    , the column is too old or pH is incorrect).
  • Resolution (

    
    ): 
    
    
    
    between the Target Peak and the nearest impurity (likely N-Ethyl-3-aminophenol).
  • Precision: RSD

    
     0.5% for retention time and 
    
    
    
    1.0% for area (n=6 injections).

Part 4: Orthogonal Validation (GC-MS)

While HPLC is the release method, GC-MS is required to detect volatile alkyl halides (starting materials) and confirm the structure of the alkyl chains.

Challenge: The phenolic -OH and amine -NH groups cause hydrogen bonding, leading to severe tailing in GC. Solution: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Derivatization Protocol
  • Weigh 10 mg of sample into a GC vial.

  • Add 0.5 mL anhydrous Pyridine.

  • Add 0.2 mL BSTFA + 1% TMCS.

  • Cap and heat at 60°C for 30 minutes.

  • Result: The phenol and any mono-alkylated amine will be silylated, becoming volatile and non-polar.

GC-MS Conditions
  • Column: HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • MS Source: EI (70 eV). Look for molecular ion

    
     of the TMS derivative.
    

Part 5: Functional Purity (Thermal Stability)

For thermal paper applications, chemical purity is not enough; the "backgrounding" potential must be tested.

The "Fogging" Test:

  • Coat a thin layer of the sample onto a TLC plate.

  • Expose to 60°C / 80% Relative Humidity for 24 hours.

  • Pass: Sample remains off-white/beige.

  • Fail: Sample turns dark pink or brown (indicates presence of free 3-aminophenol or oxidation instability).

Part 6: Analytical Workflow Diagram

AnalyticalWorkflow cluster_HPLC Primary Release (HPLC-UV) cluster_GC Structural ID (GC-MS) Sample Raw Sample (Solid/Oil) Prep1 Dissolve in 50:50 ACN/H2O Sample->Prep1 Deriv Derivatize (BSTFA/Pyridine) Sample->Deriv Filter 0.22µm Filter (Amber Vial) Prep1->Filter Inject Inject 10µL C18 Gradient Filter->Inject Data Quantify Purity (Area %) Inject->Data GCRun GC-MS Run Deriv->GCRun ID Confirm Mass Spec GCRun->ID

Figure 2: Dual-stream workflow ensuring both quantitative purity (HPLC) and structural identity (GC-MS).

Part 7: References

  • PubChem. (2023). 3-Aminophenol Compound Summary. National Library of Medicine. [Link]

  • ECHA. (2023). Registration Dossier - Aminophenols. European Chemicals Agency. [Link]

  • Biedermann, M., et al. (2010). Developers and Color Formers in Thermal Paper. Springer. [Link]

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for RP-HPLC buffer selection).

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

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Methodological & Application

Protocol for incorporating 3-[Ethyl(hexyl)amino]phenol into polymers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocols for incorporating 3-[Ethyl(hexyl)amino]phenol (CAS: 100010-02-4) into polymer systems. Unlike simple aminophenols, the presence of the lipophilic hexyl chain dictates specific processing strategies. This guide covers two primary methodologies: Covalent End-Capping (for Polyurethanes) to prevent migration, and Physical Melt Blending (for Thermoplastics) utilizing the molecule's alkyl-compatibilized structure.

Chemical Profile & Rationale

Molecule: this compound Functionality: [1]

  • Phenolic Hydroxyl (-OH): The primary reactive site for covalent attachment (esterification or urethane formation). Note that this molecule is monofunctional regarding step-growth polymerization; it acts as a chain terminator, not a chain extender.

  • Tertiary Amine: Electron-donating group; facilitates oxidative coupling reactions (dye formation) and provides pH sensitivity.

  • Hexyl Chain: Critical for solubility. It lowers the melting point and increases compatibility with hydrophobic matrices (e.g., polyolefins, styrenics) compared to diethyl analogues.

PropertyValueImplication for Processing
Molecular Weight ~221.34 g/mol Moderate volatility; stable at standard melt processing temps (<200°C).
Physical State Viscous Liquid / Low-melt SolidEasy to disperse; requires precise gravimetric dosing.
Reactivity Phenolic -OH (Acidic pKa ~10)Requires catalysis (e.g., DBTDL) to react with aliphatic isocyanates.
Solubility Lipophilic (High LogP)Excellent miscibility in Toluene, MEK, THF; Poor in water.

Pre-Polymerization Handling: Purification

Rationale: Commercial grades often contain trace oxidative byproducts (quinones) that act as radical scavengers, inhibiting polymerization or causing yellowing.

Protocol:

  • Dissolution: Dissolve crude this compound in anhydrous Toluene (1:5 w/v).

  • Filtration: Pass through a 0.45 µm PTFE filter to remove particulate salts.

  • Vacuum Distillation: Perform short-path distillation under high vacuum (<1 mbar) at 140–160°C. Collect the clear, pale-yellow fraction.

  • Storage: Store under Argon at 4°C. Stop Point: Material is stable for 3 months if protected from light/oxygen.

Method A: Covalent Incorporation (Polyurethane End-Capping)

Target Audience: Drug delivery systems, non-leaching coatings.

Mechanism: The phenolic hydroxyl reacts with isocyanate-terminated prepolymers to "cap" the polymer chains. This permanently tethers the functional group to the backbone.

Experimental Workflow Diagram

PU_Synthesis Prepolymer NCO-Terminated Prepolymer Reaction Reaction: 60°C, N2 Atm, 4h Prepolymer->Reaction Monomer This compound (Dried) Monomer->Reaction Catalyst Cat: DBTDL Solvent: MEK Catalyst->Reaction Activates -OH Product End-Capped Polyurethane Reaction->Product Urethane Linkage

Figure 1: Workflow for covalent end-capping of polyurethane prepolymers.

Step-by-Step Protocol

Reagents:

  • Polyurethane Prepolymer (e.g., MDI/PTMEG based, %NCO ~ 4-6%).

  • Solvent: Anhydrous Methyl Ethyl Ketone (MEK).

  • Catalyst: Dibutyltin Dilaurate (DBTDL).

Procedure:

  • Stoichiometric Calculation: Calculate the mass of aminophenol required to cap 50% of available NCO groups (leaving 50% for chain extension or moisture cure).

    
    
    (Factor of 2 assumes capping only half the ends; remove for 100% capping).
    
  • Reactor Setup: Flame-dry a 3-neck round bottom flask. Purge with dry Nitrogen.

  • Dissolution: Charge the prepolymer and MEK (40% solids) into the flask. Stir at 200 RPM until homogenous.

  • Functionalization Reaction:

    • Add the calculated this compound.

    • Add DBTDL (0.05 wt% relative to solids).

    • Heat to 60°C . Maintain for 4 hours.

    • Process Control: Monitor NCO peak disappearance (2270 cm⁻¹) via FT-IR.

  • Chain Extension (Optional): If free NCO remains, add a standard chain extender (e.g., 1,4-butanediol) to build molecular weight.

  • Isolation: Precipitate into Methanol or cast films directly from MEK.

Method B: Physical Incorporation (Melt Blending)

Target Audience: Sensor development, thermochromic materials.

Rationale: The hexyl chain provides sufficient Van der Waals interaction with polyolefins and styrenics to prevent "blooming" (migration to surface) at concentrations <2 wt%.

Step-by-Step Protocol

Matrix Compatibility:

  • Excellent: Polystyrene (PS), ABS, PVC.

  • Good: Polypropylene (PP), HDPE.

  • Poor: Nylon 6 (Polyamide), PET (due to transesterification risk).

Procedure:

  • Masterbatch Preparation (High Shear):

    • Use a twin-screw extruder (L/D > 40).

    • Feed Matrix Polymer (e.g., Polystyrene pellets) at main throat.

    • Inject liquid this compound via a liquid injection port at Zone 2.

    • Temp Profile: 160°C (Feed)

      
       190°C (Mixing) 
      
      
      
      180°C (Die).
    • Target Concentration: 10 wt% (Masterbatch).

  • Let-Down (Dilution):

    • Tumble blend Masterbatch pellets with virgin polymer to achieve final concentration (0.1% - 1.0%).

    • Injection mold standard test bars.

Critical Caution: Do not exceed 230°C. Aminophenols can undergo thermal oxidation, resulting in a brown discoloration of the polymer matrix.

Characterization & Validation

To validate successful incorporation, the following analytical suite is required:

TechniqueTarget DataSuccess Criteria
¹H-NMR (CDCl₃) Chemical ShiftDisappearance of phenolic proton (~9.0 ppm) indicates covalent urethane bond formation (Method A).
FT-IR Functional GroupsMethod A: Appearance of Urethane C=O (1720 cm⁻¹). Method B: Presence of Aromatic C=C (1600 cm⁻¹) in the matrix.
DSC Thermal TransitionsShift in

(Glass Transition). The hexyl chain acts as an internal plasticizer, typically lowering

.
Leaching Test StabilitySubmerge film in Ethanol for 24h. Measure UV-Vis absorbance of solvent. Method A should show near-zero absorbance.

References

  • Covestro AG. (2020). Chemistry of Polyurethanes: Prepolymers and Crosslinking. Polyurethanes Book. Link

  • Raquez, J. M., et al. (2010). "Thermosetting (bio)materials derived from renewable resources: A critical review." Progress in Polymer Science. (Discusses phenolic reactivity in thermosets). Link

  • PubChem. (2025).[2] Compound Summary: 3-Aminophenol Derivatives and Reactivity. National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Technical Bulletin: Handling of Air-Sensitive Amines and Phenols. Merck KGaA. Link

Disclaimer: This protocol involves the use of hazardous chemicals (isocyanates, organic solvents). All procedures must be performed in a fume hood wearing appropriate PPE (nitrile gloves, safety glasses).

Sources

Application Note: Utilization of 3-[Ethyl(hexyl)amino]phenol in High-Performance Pressure-Sensitive Recording Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 3-[Ethyl(hexyl)amino]phenol (CAS: 73287-61-5) as a critical intermediate in the synthesis and formulation of fluoran-based leuco dyes for pressure-sensitive recording materials (carbonless paper). Unlike short-chain analogs (e.g., diethylaminophenol), the inclusion of the hexyl moiety significantly enhances the lipophilicity and solubility of the resulting dye in hydrophobic core solvents. This modification prevents premature crystallization within microcapsules and improves the long-term archival stability of the recorded image. This guide covers the chemical mechanism, synthesis of the active fluoran dye, and a pharmaceutical-grade microencapsulation protocol suitable for high-precision coating applications.

Part 1: Chemical Basis & Mechanism

The Role of the Precursor

This compound serves as the electron-donating coupling component in the synthesis of fluoran dyes. In pressure-sensitive systems, the "color former" (leuco dye) is encapsulated in a solvent (e.g., diarylethanes or alkylnaphthalenes).

  • Solubility Advantage: The hexyl chain disrupts crystal packing, increasing the saturation limit of the dye in the carrier oil. This allows for higher dye loading (richer color density) without precipitation.

  • Stability: The steric bulk of the hexyl group protects the amine nitrogen, reducing oxidative degradation (yellowing) of the background paper prior to imaging.

Chromogenic Mechanism

The recording material functions via an acid-base reaction. The leuco dye (synthesized from the title compound) is colorless in its lactone form. Upon capsule rupture (writing pressure), the dye contacts an acidic developer (e.g., phenolic resin or acid clay) on the facing sheet.

Reaction Pathway:

  • Lactone Ring Opening: The acidic proton attacks the lactone oxygen.

  • Conjugation Extension: The sp³ carbon converts to sp², allowing electron flow from the diethyl/hexyl-amino group to the electron-deficient center.

  • Zwitterion Formation: A highly colored resonance structure is stabilized.

ChromogenicMechanism Precursor This compound (Electron Donor) Synthesis Condensation w/ Keto Acid Precursor->Synthesis Dehydration LeucoDye Fluoran Leuco Dye (Colorless Lactone) Synthesis->LeucoDye Activation Capsule Rupture & Protonation LeucoDye->Activation Pressure Acid Acidic Developer (Phenolic Resin/Clay) Acid->Activation ColoredForm Open Zwitterion (Magenta/Black Image) Activation->ColoredForm Ring Opening

Figure 1: Pathway from precursor this compound to the active colored state.

Part 2: Synthesis of the Active Fluoran Dye

Objective: Synthesize a lipophilic Red or Black fluoran dye using this compound. Note: This protocol parallels "Drug Substance" manufacturing, requiring strict control of stoichiometry to prevent side-reaction impurities that lower image contrast.

Materials
  • Precursor: this compound (1.0 eq)

  • Reactant: 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (1.0 eq) (Typical Keto Acid for Black/Red dyes)

  • Catalyst/Solvent: Sulfuric acid (98%) or Methanesulfonic acid.

  • Quenching: Sodium Hydroxide (NaOH), Toluene.

Protocol Steps
  • Acid Charge: Charge 500 mL of 98% Sulfuric Acid into a glass-lined reactor. Cool to 10°C.

  • Addition: Slowly add 1.0 mole of the Keto Acid, maintaining temperature <15°C.

  • Coupling: Add 1.0 mole of This compound dropwise over 2 hours.

    • Critical Control Point: Exotherm control is vital. If T > 20°C, sulfonation of the hexyl chain may occur, destroying solubility.

  • Reaction: Stir at 25°C for 24 hours. The mixture will turn dark red/brown.

  • Quench & Extraction: Pour reaction mass into 2 kg of ice water. Neutralize with NaOH to pH 9.0.

  • Isolation: Extract the precipitate with Toluene at 85°C.

  • Crystallization: Cool toluene phase to 5°C. Filter the off-white crystals.

    • Yield Target: >85%.

    • Purity: >99% (HPLC). Impurities cause "background fogging" on paper.

Part 3: Microencapsulation Protocol (Complex Coacervation)

Objective: Encapsulate the synthesized dye in a gelatin-gum arabic shell. Relevance to Drug Development: This method uses Complex Coacervation , identical to techniques used for masking taste in oral pharmaceuticals.

Formulation Table
ComponentFunctionQuantity (wt%)Notes
Core Phase
Synthesized Fluoran DyeColor Former4.0%High solubility due to hexyl group
KMC-113 (Diisopropylnaphthalene)Carrier Solvent96.0%High boiling point, hydrophobic
Wall Phase
Gelatin (Type A, 250 Bloom)Polycation2.5% (aq)Isoelectric point ~pH 8-9
Gum ArabicPolyanion2.5% (aq)Negative charge carrier
Glutaraldehyde (25%)Crosslinker1.0%Hardens the shell
Step-by-Step Encapsulation Workflow
  • Internal Phase Preparation (Oil Core):

    • Dissolve the Fluoran Dye in KMC-113 at 90°C. Stir until clear.

    • Check: Solution must remain clear upon cooling to 25°C. If hazy, the hexyl-substitution was insufficient or synthesis failed.

  • Emulsification:

    • Mix Gelatin solution and Gum Arabic solution at 45°C.

    • Add the Oil Core.

    • Emulsify using a high-shear homogenizer (e.g., Ultra-Turrax) to achieve a droplet size of 3–5 µm .

    • Logic: <3 µm yields low color density; >6 µm causes capsule rupture during handling (smudging).

  • Coacervation (Phase Separation):

    • Dilute with warm water (45°C).

    • Adjust pH to 4.0–4.4 using 10% Acetic Acid.

    • Mechanism:[1][2][3][4][5] At this pH, Gelatin (+) and Gum Arabic (-) form an electrostatic complex that precipitates specifically at the oil-water interface, forming the wall.

  • Hardening:

    • Cool the batch slowly to 10°C (1°C/min).

    • Add Glutaraldehyde. Adjust pH to 9.0 to catalyze cross-linking.

    • Cure for 5 hours.

EncapsulationProcess cluster_0 Phase 1: Preparation cluster_1 Phase 2: Formation cluster_2 Phase 3: Stabilization DyeSol Dissolve Dye in Hydrophobic Solvent Emulsion High Shear Emulsification (Target: 3-5 µm) DyeSol->Emulsion PolymerMix Mix Gelatin & Gum Arabic (aq) PolymerMix->Emulsion pH_Drop Acidify to pH 4.2 (Coacervation) Emulsion->pH_Drop WallDep Polymer Deposition on Oil Droplets pH_Drop->WallDep Cooling Cool to 10°C WallDep->Cooling Crosslink Add Glutaraldehyde (Hardening) Cooling->Crosslink

Figure 2: Complex coacervation workflow for microencapsulating the fluoran dye.

Part 4: Quality Control & Validation

To ensure the material meets industrial standards (analogous to QbD in pharma), perform the following tests:

Thermal Stability (Accelerated Aging)
  • Protocol: Coat the microcapsules onto paper. Place in an oven at 60°C / 50% RH for 72 hours.

  • Acceptance Criteria: The background whiteness (Hunter Lab*) must not decrease by more than 3 units.

  • Role of this compound: The hexyl group prevents the dye from "leaching" out of the capsule during heat stress, which would otherwise cause background graying.

Image Density
  • Protocol: Mate the coated sheet with a CF (developer) sheet. Apply standard pressure (calender roll). Measure optical density (OD) of the resulting mark.

  • Target: OD > 0.80 (Black/Red).

Solvent Resistance
  • Protocol: Wipe the developed image with ethanol.

  • Observation: The image should remain stable. (The lipophilic nature of the hexyl-modified dye improves resistance to water/alcohol washout compared to methyl/ethyl analogs).

References

  • Synthesis of Fluoran Dyes: Mitsui Chemicals. (1988).[2] Process for producing fluoran compounds.[6][7][8][9] US Patent 4,742,169. Link

  • Microencapsulation Mechanisms: Bakan, J. A. (1973). Microencapsulation of Peptides and Proteins. In Microencapsulation: Processes and Applications. Plenum Press.
  • Chemistry of Carbonless Paper: White, M. (1998). The Chemistry and Technology of Carbonless Copy Paper.[10] Chemical Reviews.

  • Properties of Aminophenols: PubChem. 3-Aminophenol Compound Summary. National Library of Medicine. Link

  • Coacervation Protocols: Green, B. K. (1955). Pressure-sensitive record material.[7][10] US Patent 2,712,507 (NCR Corporation). Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-[Ethyl(hexyl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and impurity profiling of 3-[Ethyl(hexyl)amino]phenol . This compound serves as a critical lipophilic coupler in the synthesis of heat-sensitive dyes (thermal paper) and oxidative hair colorants.

Unlike simple aminophenols (e.g., m-aminophenol), the presence of the N-ethyl and N-hexyl chains introduces significant hydrophobicity (LogP


 4.5–5.0) and steric bulk. Standard methods for polar aminophenols often fail here, resulting in excessive retention times or peak tailing due to secondary silanol interactions with the tertiary amine.

This guide presents two validated approaches:

  • Method A (Gradient): For comprehensive impurity profiling and R&D characterization.

  • Method B (Isocratic): For rapid Quality Control (QC) release testing.

Physicochemical Context & Strategy

To design a self-validating method, we must understand the analyte's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure m-substituted phenol with tertiary amineDual functionality: Acidic phenol & Basic amine.
pKa (Amine) ~6.5 – 7.4At neutral pH, the amine is partially ionized. We must operate at pH < 3.0 to fully protonate the amine (

), preventing mixed-mode retention.
pKa (Phenol) ~9.8 – 10.0Remains neutral at acidic pH.
LogP ~4.6Highly lipophilic. Requires high organic strength (Acetonitrile) to elute.
Oxidation ModerateSusceptible to air oxidation. Sample prep requires antioxidants (Sodium Bisulfite).
Mechanism of Separation

The separation relies on Solvophobic Interaction (Reverse Phase). However, the critical control point is Silanol Suppression .

  • Challenge: Residual silanols (

    
    ) on the silica surface bind electrostatically to the protonated amine (
    
    
    
    ), causing "shark-fin" tailing.
  • Solution: We utilize a Phosphate Buffer at pH 3.0 . The abundance of

    
     keeps silanols protonated (
    
    
    
    , neutral), minimizing secondary interactions.

Experimental Protocols

Reagents & Chemicals[1][2]
  • Acetonitrile (ACN): HPLC Grade.[1]

  • Water: Milli-Q (18.2 MΩ·cm).

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Orthophosphoric Acid (

    
    ):  85%, for pH adjustment.
    
  • Sodium Bisulfite (

    
    ):  Antioxidant for sample diluent.
    
Sample Preparation

Diluent: 50:50 Water:Acetonitrile containing 0.1% Sodium Bisulfite.

  • Rationale: The bisulfite prevents the oxidation of the phenolic moiety to quinones during the autosampler residence time.

Stock Solution (1.0 mg/mL):

  • Weigh 50 mg of this compound into a 50 mL volumetric flask.

  • Add 25 mL Acetonitrile (to dissolve the lipophilic tail).

  • Sonicate for 5 minutes.

  • Dilute to volume with Water.

Working Standard (0.1 mg/mL): Dilute Stock 1:10 with Diluent. Filter through 0.45 µm PTFE filter.

Method A: Gradient Protocol (Impurity Profiling)

Recommended for R&D and stability studies.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

.
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer for bulky hexyl group)
Detection UV-DAD: 254 nm (Quant), 210 nm (Impurity ID)
Injection Vol 5-10 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
2.0 30 Isocratic elution of polar impurities
15.0 90 Linear ramp to elute main peak & lipophilic dimers
18.0 90 Wash
18.1 30 Re-equilibration

| 23.0 | 30 | End of Run |

Method B: Isocratic Protocol (Rapid QC)

Recommended for manufacturing release testing.

  • Mobile Phase: 35% Buffer (pH 3.0) / 65% Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Run Time: ~8 minutes.

  • Retention Time: Main peak elutes at approx 4.5 – 5.0 minutes.

Visualization & Logic

Analytical Workflow

The following diagram illustrates the logical flow from sample intake to data validation.

HPLC_Workflow Sample Raw Sample (Solid/Oil) Prep Sample Prep (50:50 ACN:H2O + NaHSO3) Sample->Prep Dissolve & Filter HPLC HPLC Separation (C18, pH 3.0) Prep->HPLC Inject 10µL Detect UV Detection (254 nm) HPLC->Detect Elution Data Data Analysis (Integration & Calc) Detect->Data Signal Data->Sample OOS Investigation

Caption: Figure 1: End-to-end analytical workflow emphasizing antioxidant stabilization during preparation.

Mechanistic Interaction

Understanding why we use pH 3.0 is critical for troubleshooting.

Mechanism Analyte Analyte: this compound MobilePhase Mobile Phase (pH 3.0) Analyte->MobilePhase Amine Protonation (R3NH+) Stationary Stationary Phase (C18 + Silanols) MobilePhase->Stationary Suppresses Silanol Ionization (Si-OH) Result Result: Sharp Peak (Suppressed Tailing) MobilePhase->Result Stationary->Analyte Hydrophobic Retention (Hexyl Chain) Stationary->Result

Caption: Figure 2: Mechanistic interaction map. Low pH ensures the amine is protonated while simultaneously suppressing silanol activity.

System Suitability & Troubleshooting

To ensure the "Trustworthiness" of your data, every sequence must begin with a System Suitability Test (SST).

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)

If

: Mobile phase pH is likely too high (>3.5). Remake buffer. Column may be aging (silanol exposure).
Theoretical Plates (

)

If low: Check connections for dead volume. Increase column temperature to 40°C.
Precision (RSD)

(n=5)
If high: Autosampler needle issue or oxidation of sample (check Bisulfite).
Resolution (

)

(from nearest impurity)
If low: Decrease gradient slope (e.g., 0.5% B/min).
Expert Insight: The "Ghost Peak" Phenomenon

In gradient analysis of alkyl-aminophenols, you may observe "ghost peaks" late in the run. These are often contaminants from the water source concentrating on the column during the low-organic equilibration phase.

  • Fix: Install a ghost-trap column between the pump mixer and the injector, or use HPLC-grade bottled water instead of in-house deionized water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11568, 3-Aminophenol (and derivatives). Retrieved from [Link]

  • Phenomenex Inc. Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. (Explains the interaction of lipophilic aromatics and pH control). Retrieved from [Link]

  • ResearchGate (2025). Simultaneous determination of aminophenols in hair dyes by high performance liquid chromatography. (Provides baseline for aminophenol UV detection wavelengths). Retrieved from [Link]

  • NIST Chemistry WebBook. Phenol, 3-amino- Spectral Data. Retrieved from [Link]

Sources

Application Note: Formulation of Reversible Thermochromic Inks using 3-[Ethyl(hexyl)amino]phenol

[1]

Executive Summary

This application note details the formulation, microencapsulation, and characterization of reversible thermochromic inks utilizing 3-[Ethyl(hexyl)amino]phenol as the primary electron-donating color former (leuco dye). Unlike standard pigment-based inks, thermochromic systems rely on a dynamic ternary equilibrium between a leuco dye, a weak acid developer, and a crystalline solvent.

This guide addresses the critical challenge of stabilizing this compound within a Melamine-Formaldehyde (MF) microcapsule to protect the reversible reaction from environmental interference (oxidation/pH fluctuation) while maintaining a precise switching temperature (

Chemical Basis & Mechanism[1]

The thermochromic effect is achieved through a Ternary System . This compound acts as the Leuco Dye (Color Former) . It is an electron-rich base that exhibits color when protonated or complexed with an electron acceptor.[1]

The Ternary Interaction
  • Leuco Dye (LD): this compound.[1] Provides the chromophore precursor.

  • Color Developer (CD): A weak acid (e.g., Bisphenol A or Lauryl Gallate).[1] Acts as the proton donor.[2]

  • Solvent (S): A hydrophobic fatty alcohol or ester (e.g., 1-Tetradecanol).[1] Controls the switching temperature.

Mechanism:

  • Below

    
     (Solid Solvent):  The solvent crystallizes, forcing the LD and CD into close proximity. The CD protonates the amine/phenol group of the LD, inducing a conjugated electron shift that absorbs visible light (Colored State).
    
  • Above

    
     (Liquid Solvent):  The solvent melts and solubilizes both the LD and CD. The components are spatially separated; the LD deprotonates and returns to its colorless state.
    

ThermochromicMechanismSolidStateSolid State (T < Tm)Crystalline Solvent MatrixInteractionProton Transfer(Developer -> Dye)SolidState->InteractionForces ProximityColoredCOLORED Complex(Quinoid/Ionic Form)Interaction->ColoredLiquidStateLiquid State (T > Tm)Molten SolventColored->LiquidStateHeat (+ΔT)SeparationSolvation & Separation(Dye isolated from Developer)LiquidState->SeparationDissolves ComponentsColorlessCOLORLESS Form(Neutral)Separation->ColorlessColorless->SolidStateCool (-ΔT)

Figure 1: The reversible switching mechanism of the ternary leuco dye system.

Material Selection & Ratios

The performance of the ink is dictated by the Core Formulation (the internal phase of the capsule).

Table 1: Core Component Formulation
ComponentRoleSpecific MaterialMass Ratio (Parts)Function
Leuco Dye Color FormerThis compound 1.0 Electron donor; determines hue/intensity.[1]
Developer Proton DonorBisphenol A (BPA) or Lauryl Gallate2.0 - 4.0 Induces color formation.[1] Ratio adjusts contrast.[1]
Solvent Regulator1-Tetradecanol (

C)
20.0 - 40.0 Determines switching temp.[1] High ratio = sharper switch.[1]

Critical Insight: Increasing the solvent ratio improves the sharpness of the thermal transition but dilutes the color intensity. A ratio of 1:3:30 is the recommended starting point for high-contrast applications.[1]

Experimental Protocol: Microencapsulation

Direct mixing of the ternary system into ink vehicles fails because ink resins/solvents interfere with the dye-developer complex. In-situ polymerization of a Melamine-Formaldehyde (MF) shell is required.[1][3][4]

Phase A: Preparation of Internal Phase (Core)
  • Weighing: In a beaker, combine 1.0g of this compound, 3.0g of Bisphenol A, and 30.0g of 1-Tetradecanol.

  • Melting: Heat the mixture to 90°C (well above the solvent melting point) under varying agitation.

  • Homogenization: Stir until a clear, homogeneous, single-phase liquid is obtained. Note: Ensure the solution is colorless at this high temperature.

Phase B: Emulsification
  • Surfactant Solution: Prepare a 5% aqueous solution of Styrene Maleic Anhydride (SMA) copolymer (pH adjusted to 4.0 with acetic acid).[1]

  • Dispersion: Slowly pour the molten Phase A (Core) into the hot Surfactant Solution (maintained at 70°C).

  • High-Shear Mixing: Homogenize at 3,000 - 5,000 RPM for 10 minutes.

    • Target: Droplet size of 2–5 microns . Use optical microscopy to verify droplet size distribution before proceeding.[1]

Phase C: Shell Formation (In-Situ Polymerization)[1]
  • Pre-polymer Prep: In a separate vessel, mix Melamine (2.5g) and Formaldehyde (37% soln, 4.5g) with water (10mL). Heat to 70°C and stir until clear (formation of methylol melamine).

  • Addition: Dropwise add the Melamine prepolymer to the Phase B emulsion while stirring at 500 RPM.

  • Polymerization:

    • Adjust pH to 3.5 - 4.0 using Citric Acid (catalyzes condensation).[1]

    • Ramp temperature to 80°C .

    • Maintain agitation for 3–4 hours .

  • Termination: Cool to room temperature and adjust pH to 7.0 with Sodium Hydroxide.

EncapsulationWorkflowCoreCore Prep (90°C)Dye + Developer + SolventEmulsionEmulsification (70°C)Core + SMA Solution(High Shear)Core->EmulsionPolymerizationShell Formation (80°C, pH 4)Condensation ReactionEmulsion->PolymerizationPrePolyMelamine Pre-polymer(Methylol Melamine)PrePoly->PolymerizationDropwise AdditionFinalMicrocapsule Slurry(2-5μm Capsules)Polymerization->FinalCuring & Cooling

Figure 2: Workflow for in-situ Melamine-Formaldehyde microencapsulation.[1]

Ink Vehicle Integration

The microcapsule slurry (typically 30-40% solids) acts as a pigment.[1] It must be dispersed into a binder system compatible with the substrate (paper, textile, plastic).

Recommended Vehicle (Screen Printing):

  • Aqueous Binder: 60 parts (Acrylic or Polyurethane dispersion).[1]

  • Microcapsule Slurry: 30-40 parts.

  • Defoamer: 0.5 parts.

  • Rheology Modifier: 1-2 parts (to adjust viscosity).[1]

Protocol:

  • Low Shear Mixing: Gently fold the capsule slurry into the binder.

    • Warning: Do NOT use bead milling or high-shear dispersion at this stage, as it will rupture the capsules, leaking the core and destroying the thermochromic effect.

  • Filtration: Pass through a 100-micron mesh to remove coarse aggregates.[1]

Quality Control & Troubleshooting

Characterization Metrics
TestMethodAcceptance Criteria
Particle Size Laser Diffraction (Malvern)D90 < 10μm; Monodisperse distribution.[1]
Thermal Hysteresis DSC (Differential Scanning Calorimetry)Distinct endothermic peak at

(Melting) and exothermic peak (Crystallization).[1]
Color Density Spectrophotometer

between Cold (Colored) and Hot (Clear) states.[1]
Common Failure Modes
  • "Ghosting" (Residual Color):

    • Cause: Incomplete melting or strong dye-developer interaction.[1]

    • Fix: Increase Solvent ratio or switch to a more hydrophobic solvent (e.g., Methyl Stearate).

  • Loss of Reversibility:

    • Cause: Capsule rupture or shell porosity allowing vehicle solvent entry.[1]

    • Fix: Increase shell wall thickness (higher Melamine ratio) or cross-linking time.

References

  • Mechanism of Reversible Thermochromic Mixtures. ResearchGate. (2025). Detailed analysis of the ternary dye-developer-solvent interaction.[1][5][6] Link

  • Melamine-Formaldehyde Microencapsulation Protocols. Scientific Reports. (2025).[1] Methodologies for in-situ polymerization of phase change materials. Link[1]

  • This compound Properties. PubChem. Chemical and physical property database for specific aminophenol derivatives. Link[1]

  • Thermochromic Ink Applications & Stability. SpotSee. Technical guide on leuco dye activation temperatures and handling. Link

Use of 3-[Ethyl(hexyl)amino]phenol in antioxidant activity assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Determination of Lipid Hydroperoxides and Antioxidant Scavenging Capacity using 3-[Ethyl(hexyl)amino]phenol

Abstract & Introduction

The precise quantification of oxidative stress markers in lipid-rich biological matrices (e.g., cell membranes, lipoproteins, and brain tissue) remains a significant analytical challenge. Standard water-soluble chromogens often fail to interact efficiently with hydrophobic hydroperoxides, leading to underestimation of oxidative damage.

This guide details the application of This compound (CAS: 100010-02-4), a highly lipophilic substituted aniline derivative. Unlike its sulfopropyl analogs (e.g., TOOS, TOPS), the hexyl side chain of this molecule facilitates superior partitioning into lipid phases. This unique structural property makes it the reagent of choice for:

  • Direct quantification of Lipid Hydroperoxides (LPO) without extensive extraction.

  • Hydrogen Peroxide (

    
    ) Scavenging Assays  in complex, turbid, or lipid-rich samples.
    

Mechanism of Action

The detection system relies on a modified Trinder Reaction (Oxidative Coupling) .

  • Initiation: In the presence of Peroxidase (POD), hydrogen peroxide (or organic hydroperoxide, ROOH) oxidizes the chromogenic coupler.

  • Coupling: The oxidized this compound couples with 4-Aminoantipyrine (4-AAP) .

  • Chromophore Formation: This yields a stable Quinoneimine dye with a maximal absorbance (

    
    ) typically between 550 nm and 560 nm .
    

Why this compound?

  • Lipophilicity: The hexyl group ensures the reagent is soluble in organic co-solvents (e.g., isopropanol) and interacts directly with lipid micelles.

  • Stability: It resists auto-oxidation better than unsubstituted aminophenols, lowering background noise.

Reaction Pathway Diagram

TrinderReaction Substrate Lipid Hydroperoxide (ROOH) or H2O2 POD Peroxidase (POD) (Catalyst) Substrate->POD Intermediate Radical Intermediate POD->Intermediate Oxidation Chromogen This compound (Coupler 1) Chromogen->POD AAP 4-Aminoantipyrine (Coupler 2) AAP->POD Dye Quinoneimine Dye (Purple, 550nm) Intermediate->Dye Coupling Water H2O + ROH Intermediate->Water

Caption: Oxidative coupling mechanism of this compound with 4-AAP catalyzed by Peroxidase.

Protocol A: Determination of Lipid Hydroperoxides (LPO)

Application: Quantifying oxidative damage in serum, tissue homogenates, or edible oils.

Reagents & Preparation
ReagentConcentration (Final)Preparation Notes
Buffer A 100 mM Potassium Phosphate (pH 7.0)Degas to prevent auto-oxidation.
Chromogen Stock 10 mM this compoundDissolve in Isopropanol (Critical for solubility).
4-AAP Stock 10 mMDissolve in Buffer A.
Peroxidase (POD) 5 U/mLHorseradish Peroxidase (HRP) in Buffer A.
Standard Cumene HydroperoxidePrepare serial dilutions (0–50 µM) in Isopropanol.
Step-by-Step Methodology
  • Sample Preparation:

    • Extract lipids from tissue using Folch method (Chloroform:Methanol) if necessary, or use serum directly.

    • Note: If using pure oil samples, dilute 1:10 in Isopropanol.

  • Reaction Assembly (96-Well Plate):

    • Blank: 20 µL Isopropanol + 180 µL Reagent Mix.

    • Standard: 20 µL Standard + 180 µL Reagent Mix.

    • Sample: 20 µL Sample + 180 µL Reagent Mix.

    • Reagent Mix Composition (per well): 100 µL Buffer A + 40 µL Chromogen Stock + 20 µL 4-AAP Stock + 20 µL POD.

  • Incubation:

    • Incubate at 37°C for 15 minutes in the dark.

  • Measurement:

    • Read Absorbance at 550 nm .

  • Calculation:

    • Subtract Blank Absorbance (

      
      ) from Sample Absorbance (
      
      
      
      ).
    • Calculate concentration using the linear regression equation from the Cumene Hydroperoxide standard curve.

Protocol B: Hydrogen Peroxide Scavenging Activity (Antioxidant Screen)

Application: Evaluating the ability of a drug candidate to neutralize


 before it causes damage. This is a competitive inhibition assay .
Experimental Logic
  • System:

    
     + Chromogen + POD 
    
    
    
    Color.
  • With Antioxidant:

    
     + Antioxidant 
    
    
    
    Reduced Species (No Color).
  • Result: Higher Antioxidant Activity = Lower Absorbance.[1]

Workflow Diagram

ScavengingAssay Step1 1. Pre-Incubation Mix H2O2 + Test Compound Step2 2. Reaction Trigger Add POD + Chromogen + 4-AAP Step1->Step2 Step3 3. Competition Phase Antioxidant vs. Chromogen compete for H2O2 Step2->Step3 Step4 4. Readout (550 nm) Low Abs = High Activity Step3->Step4

Caption: Workflow for H2O2 scavenging assay. Antioxidants prevent the colorimetric reaction.

Protocol Steps
  • Pre-Incubation:

    • Mix 50 µL of Test Compound (various concentrations) with 50 µL of

      
       (100 µM).
      
    • Incubate for 10 minutes at Room Temperature (RT).

  • Color Development:

    • Add 100 µL of Detection Reagent (Mixture of POD, 4-AAP, and this compound as prepared in Protocol A).

  • Final Incubation:

    • Incubate for 15 minutes at 37°C.

  • Quantification:

    • Measure Absorbance at 550 nm (

      
      ).
      
    • Measure Control Absorbance (

      
      ) using solvent instead of test compound.
      
  • Data Analysis:

Critical Optimization & Troubleshooting

IssueProbable CauseSolution
Precipitation in Wells Sample/Reagent immiscibilityThe hexyl chain requires organic co-solvents. Ensure final reaction contains at least 10-20% Isopropanol or use a surfactant like Triton X-100 (0.1%).
High Background (Blank) Auto-oxidation of ChromogenPrepare Chromogen stock fresh or store at -20°C under Argon. Ensure buffers are free of transition metals (use EDTA).
Non-Linear Standard Curve Substrate DepletionDilute samples. The dynamic range is typically 1–100 µM . Above this, the enzyme (POD) or 4-AAP becomes limiting.
Interference Endogenous Ascorbic AcidAscorbate reduces the dye intermediate. Treat samples with Ascorbate Oxidase prior to assay if analyzing raw biological fluids [1].

References

  • Fossati, P., & Prencipe, L. (1982). Serum triglycerides determined colorimetrically with an enzyme that produces hydrogen peroxide. Clinical Chemistry, 28(10), 2077–2080. Link

  • Trinder, P. (1969). Determination of glucose in blood using glucose oxidase with an alternative oxygen acceptor. Annals of Clinical Biochemistry, 6(1), 24–27. Link

  • Takeyama, N., et al. (1994). A new enzymatic method for the determination of choline in serum. Analytica Chimica Acta, 293(1-2), 161-167. (Describes use of alkyl-substituted anilines). Link

  • PubChem. (n.d.). 3-(N-Ethyl-N-hexylamino)phenol Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Alkylation of 3-Aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the alkylation of 3-aminophenol. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this common but challenging transformation. My goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. Direct alkylation of 3-aminophenol is frequently plagued by a lack of selectivity, leading to mixtures of products that are difficult to separate. This guide will address these issues head-on.

Frequently Asked Questions (FAQs)

Q1: Why is the direct alkylation of 3-aminophenol with an alkyl halide often unselective?

A1: The core issue lies in the fact that 3-aminophenol is an ambident nucleophile . It possesses two nucleophilic centers of comparable reactivity: the nitrogen of the amino group and the oxygen of the hydroxyl group.[1][2][3] When you attempt a direct alkylation, you are essentially running two competing reactions simultaneously, which can lead to a mixture of three primary products:

  • N-alkylated product: 3-(alkylamino)phenol

  • O-alkylated product: 3-alkoxyaniline

  • N,O-dialkylated product: 3-alkoxy-N-alkylaniline

Furthermore, the initially formed N-alkylated product, now a secondary amine, can often be more nucleophilic than the starting primary amine, leading to a fourth potential side-product: the N,N-dialkylated product . Controlling the selectivity between these pathways is the primary challenge.

Q2: What are the key factors that influence whether N- or O-alkylation occurs?

A2: The regioselectivity of the alkylation is governed by a delicate interplay of several factors, which can be understood through the Hard and Soft Acids and Bases (HSAB) principle.[1][3] The less electronegative nitrogen atom is a "softer" nucleophile, while the more electronegative oxygen atom (especially as the phenoxide anion) is a "harder" nucleophile.

Here's how different parameters tip the balance:

ParameterEffect on N-Alkylation (Soft Site)Effect on O-Alkylation (Hard Site)Rationale
Alkylating Agent (R-X) Favored by soft leaving groups (X = I, Br).Favored by hard leaving groups (X = OTs, OMs, F).Soft nucleophiles prefer to react with electrophiles that have soft leaving groups (SN2-like character).[4]
Base Weak or no base.Strong bases (e.g., NaH, K₂CO₃, KOH).Strong bases deprotonate the phenol to form the much more nucleophilic (and hard) phenoxide ion, strongly promoting O-alkylation.[5]
Solvent Polar aprotic (e.g., DMF, Acetone, DMSO).Polar protic (e.g., Ethanol, Water).Polar aprotic solvents enhance the nucleophilicity of the "naked" amine. Polar protic solvents can solvate the phenoxide via H-bonding, but also stabilize charge separation in more SN1-like transition states, favoring the hard-hard interaction.[1]
Counter-ion Covalent salts (e.g., Ag⁺).Ionic salts (e.g., Na⁺, K⁺).Silver salts can coordinate with the halide, promoting an SN1-like mechanism with a harder carbocation intermediate, which then favors reaction at the harder oxygen site.[3]
Q3: What is reductive amination, and why is it a superior method for selective N-alkylation?

A3: Reductive amination is a powerful, indirect method for N-alkylation that avoids the use of alkyl halides altogether, thus circumventing the issue of O-alkylation.[6] The process involves two steps, typically performed in a one-pot reaction:

  • Imine Formation: The aminophenol is condensed with an aldehyde or ketone to form an imine (Schiff base) intermediate. This reaction is specific to the amino group.

  • Reduction: The C=N double bond of the imine is then selectively reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium borohydride (NaBH₄).[7][8]

This method is highly selective for the nitrogen atom because the hydroxyl group does not participate in the initial imine formation. It is one of the most reliable strategies for preparing N-alkylated aminophenols.[7][8][9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab and provides actionable solutions grounded in chemical principles.

Issue 1: My reaction yields primarily the O-alkylated product (3-alkoxyaniline) when I want the N-alkylated product.

Q: I performed a direct alkylation of 3-aminophenol with an alkyl bromide in acetone using potassium carbonate as the base, and my main product is the O-alkylated ether. What went wrong and how can I fix it?

A: This is a classic outcome driven by your choice of base. Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate the acidic phenol (pKa ≈ 9.9) to a significant extent, forming the potassium phenoxide. This phenoxide is a highly reactive, hard nucleophile that readily attacks the alkyl bromide, outcompeting the softer, neutral amino group.

Solutions:

  • Omit the Base: For direct N-alkylation, attempt the reaction without any base. The amine itself can act as the HCl/HBr scavenger, although this may require higher temperatures and result in a slow reaction.

  • Switch to Reductive Amination: This is the most robust solution. By reacting 3-aminophenol with the corresponding aldehyde or ketone and then reducing with NaBH₄, you completely avoid the conditions that favor O-alkylation. See Protocol 1 for a detailed methodology.

  • Protect the Hydroxyl Group: While more steps are involved, you could protect the -OH group with a suitable protecting group (e.g., as a silyl ether), perform the N-alkylation, and then deprotect. This is generally less efficient than the other methods.

G cluster_problem Problem: Dominant O-Alkylation cluster_cause Root Cause Analysis cluster_solution Recommended Solutions Problem Observed: High yield of O-alkylated product Desired: N-alkylated product Cause Strong base (e.g., K₂CO₃, NaH) used? Problem->Cause Investigate Conditions Sol1 Primary Solution: Switch to Reductive Amination (See Protocol 1) Cause->Sol1 Yes Sol2 Alternative 1: Repeat direct alkylation with NO base. Cause->Sol2 Yes Sol3 Alternative 2: Protect -OH group, N-alkylate, then deprotect. Cause->Sol3 Yes

Caption: Troubleshooting workflow for dominant O-alkylation.

Issue 2: My desired product is the O-alkylated ether, but I'm getting significant N-alkylation and dialkylation.

Q: I want to synthesize 3-methoxyaniline from 3-aminophenol and methyl iodide. How do I ensure selectivity for the oxygen atom?

A: To achieve selective O-alkylation, you must enhance the nucleophilicity of the oxygen atom while simultaneously diminishing the reactivity of the nitrogen atom. The most effective way to do this is by temporarily protecting the amino group.

Solution: Protect-Alkylate-Deprotect Strategy The standard, field-proven method involves protecting the amino group as an imine (Schiff base), which renders it non-nucleophilic.[7][8] You can then perform the O-alkylation on the free hydroxyl group under basic conditions, followed by hydrolysis to regenerate the free amine.

  • Protection: React 3-aminophenol with benzaldehyde to form N-benzylidene-3-hydroxyaniline. The nitrogen is now part of a non-nucleophilic C=N double bond.

  • O-Alkylation: Treat the protected intermediate with a strong base (e.g., K₂CO₃) and your alkylating agent (e.g., methyl iodide). The alkylation will occur exclusively at the deprotonated hydroxyl group.

  • Deprotection: Hydrolyze the imine using a dilute acid (e.g., aqueous HCl) to remove the benzaldehyde protecting group and reveal the desired 3-alkoxyaniline.

See Protocol 2 for a detailed experimental procedure.

G Start 3-Aminophenol Step1 Step 1: Protection + Benzaldehyde (MeOH) Start->Step1 Intermediate Imine Intermediate (N-protected) Step1->Intermediate Step2 Step 2: O-Alkylation + R-X, K₂CO₃ (Acetone, reflux) Intermediate->Step2 O_Alkylated_Protected O-Alkyl Imine Step2->O_Alkylated_Protected Step3 Step 3: Deprotection + aq. HCl (Hydrolysis) O_Alkylated_Protected->Step3 Final Selective O-Alkylated Product (3-Alkoxyaniline) Step3->Final

Caption: Workflow for selective O-alkylation.

Issue 3: I am observing significant amounts of di-alkylated products.

Q: I'm attempting a mono-N-alkylation, but I'm getting a mixture of my starting material, the desired mono-alkylated product, and a di-alkylated side product. How can I improve the selectivity for mono-alkylation?

A: This is a common problem in amine alkylation known as polyalkylation.[10] The mono-N-alkylated product (a secondary amine) is often as reactive, or even more reactive, than the starting primary amine, leading to a second alkylation event.

Solutions:

  • Use a Large Excess of the Amine: By Le Châtelier's principle, using a large excess (5-10 equivalents) of the 3-aminophenol relative to the alkylating agent will increase the probability that the alkylating agent collides with a starting material molecule rather than the desired product molecule. This is often impractical if the aminophenol is expensive.

  • Employ Reductive Amination: As mentioned before, reductive amination is an excellent method for achieving selective mono-N-alkylation.[6] It is generally much cleaner than direct alkylation with halides.

  • Use a Protecting Group: You can introduce a protecting group on the nitrogen (e.g., Boc or Cbz), perform the alkylation (this would now be for O-alkylation), and then deprotect. For N-alkylation, a better strategy is acylation followed by reduction. Acylate the amine to form an amide, then reduce the amide carbonyl group (e.g., with LiAlH₄) to yield the mono-N-alkylated amine. This multi-step process offers excellent control.

Experimental Protocols

Protocol 1: Selective N-Alkylation via One-Pot Reductive Amination

This protocol describes the synthesis of 3-(benzylamino)phenol as a representative example.

Materials:

  • 3-Aminophenol

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-aminophenol (e.g., 3.0 mmol, 1.0 eq) in methanol (20 mL). To this stirred solution, add benzaldehyde (3.0 mmol, 1.0 eq). Stir the solution at room temperature for 1 hour. TLC or LC-MS can be used to monitor the formation of the imine intermediate.[7][8]

  • Reduction: Cool the reaction mixture in an ice bath. Carefully add sodium borohydride (6.0 mmol, 2.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.[7]

  • Quenching & Extraction: After the addition is complete, remove the ice bath and stir the reaction for an additional 1 hour at room temperature. Pour the mixture into water (30 mL) and extract with dichloromethane (3 x 20 mL).

  • Workup & Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzylaminophenol.[8]

Protocol 2: Selective O-Alkylation via Protection-Alkylation-Deprotection

This protocol describes the synthesis of 3-benzyloxyaniline as a representative example.

Materials:

  • 3-Aminophenol

  • Benzaldehyde

  • Methanol (MeOH)

  • Acetone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Benzyl bromide

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Protection: Dissolve 3-aminophenol (30 mmol, 1.0 eq) in methanol (80 mL). Add benzaldehyde (30 mmol, 1.0 eq) and stir for 1 hour at room temperature. Remove the solvent under reduced pressure. The resulting crude imine can often be used directly or recrystallized from ethanol.[7]

  • O-Alkylation: To a stirred solution of the crude imine (e.g., 3 mmol, 1.0 eq) in acetone (30 mL), add anhydrous potassium carbonate (6 mmol, 2.0 eq) followed by benzyl bromide (3 mmol, 1.0 eq). Reflux the mixture for 20 hours. Monitor the reaction by TLC.[7][8]

  • Deprotection & Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. To the residue, add aqueous HCl solution (2 M, 20 mL) and stir vigorously for 1 hour to hydrolyze the imine. The benzaldehyde by-product can be removed by washing with DCM.

  • Isolation: Carefully neutralize the aqueous layer with a saturated solution of NaHCO₃ until basic (pH > 8). Extract the desired 3-benzyloxyaniline product with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the crude product, which can then be purified by column chromatography or distillation.[7]

References

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from ResearchGate. [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from Dalal Institute. [Link]

  • Shaalaa.com. (2017). What are ambident nucleophiles? Explain with an example. Retrieved from Shaalaa.com. [Link]

  • Gulland, J. M., & Macrae, T. F. (1975). Heterocyclic ambident nucleophiles: The alkylation of sodium N 6 -acyladenides. Australian Journal of Chemistry, 28(5), 1037-1049. [Link]

  • ResearchGate. (2010). (PDF) Selective alkylation of aminophenols. Retrieved from ResearchGate. [Link]

  • Physics Wallah. (2022). Ambident nucleophile. Retrieved from Physics Wallah. [Link]

  • Ospina, F., et al. (2025). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‑Functionalization of Heterocycles and Late-Stage Modifications. Angewandte Chemie International Edition. [Link]

  • Semantic Scholar. (n.d.). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. Retrieved from Semantic Scholar. [Link]

  • Google Patents. (1992). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
  • ResearchGate. (n.d.). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Retrieved from ResearchGate. [Link]

  • Reddit. (2025). Progress on N-alkylation of o-aminophenol. Retrieved from Reddit. [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from Chemcess. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from Wikipedia. [Link]

Sources

Technical Support Center: Optimization of 3-[Ethyl(hexyl)amino]phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-[Ethyl(hexyl)amino]phenol is a critical intermediate in the synthesis of fluoran leuco dyes used in thermal paper and pressure-sensitive recording materials. The presence of the lipophilic hexyl chain improves the solubility of the final dye in encapsulation solvents, while the phenolic hydroxyl group is the key site for the lactone ring formation in subsequent steps.

This guide addresses the primary challenges in synthesizing this molecule: regioselectivity (preventing O-alkylation), conversion efficiency (avoiding quaternary salts), and purification of the resulting lipophilic oil.

The Synthesis Workflow (Standard Protocols)

We recommend two primary pathways. Method A is preferred for high-throughput industrial setups using alkyl halides. Method B is recommended for high-purity requirements to minimize over-alkylation.

Method A: Stepwise Direct Alkylation (Phase Transfer Catalysis)

Best for: Cost-efficiency and bulk scaling.

Reaction Logic: It is mechanistically superior to introduce the hexyl group first or use a commercially available N-ethyl-m-aminophenol precursor. Direct alkylation with hexyl halides requires forcing conditions that can lead to O-alkylation if not controlled.

Protocol:

  • Starting Material: N-Ethyl-3-aminophenol (Commercial Grade).

  • Solvent System: Toluene/Water biphasic system.

  • Reagents: 1-Bromohexane (1.1 eq), Sodium Bicarbonate (

    
    , 2.0 eq) or Sodium Carbonate (
    
    
    
    ).
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Methyltributylammonium chloride (MTBAC) (1-3 mol%).

  • Conditions: Reflux (

    
    ) for 8-12 hours under 
    
    
    
    atmosphere.
Method B: Reductive Amination (One-Pot)

Best for: High regioselectivity and avoiding quaternary ammonium byproducts.

Protocol:

  • Starting Material: 3-Aminophenol.[1][2][3]

  • Step 1 (Hexylation): React with Hexanal (1.05 eq) in Methanol/Acetic Acid.

  • Reduction: Add

    
     or utilize 
    
    
    
    /Pd-C (5 bar,
    
    
    ) to form N-hexyl-3-aminophenol.
  • Step 2 (Ethylation): Alkylation with Diethyl Sulfate or Ethyl Bromide under mild basic conditions (

    
    ).
    

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways and the critical control points for preventing impurities.

ReactionPathways Start m-Aminophenol N_Ethyl N-Ethyl-m-aminophenol Start->N_Ethyl Ethyl Bromide Base Target TARGET: This compound N_Ethyl->Target 1-Bromohexane PTC Catalyst O_Alkyl Impurity A: O-Hexyl Ether N_Ethyl->O_Alkyl High pH (Phenoxide ion) Polar Aprotic Solvent Quat Impurity B: Quaternary Ammonium Salt Target->Quat Excess Alkyl Halide Overheating Oxid Impurity C: Quinone/Tars Target->Oxid Air Exposure No Antioxidant

Figure 1: Reaction network showing the target pathway (Green) versus competitive side reactions (Red/Yellow).

Troubleshooting Guide (FAQ Format)

Category 1: Regioselectivity (O- vs. N-Alkylation)

Q: I am seeing significant O-alkylation (ether formation) in my HPLC trace. How do I stop this? A: This is a classic "ambident nucleophile" problem. The phenoxide oxygen becomes competitive with the nitrogen under strong basic conditions.

  • Root Cause: Your pH is likely too high (

    
    ), deprotonating the phenol.
    
  • Correction: Switch from strong bases (NaOH/KOH) to weaker bases (

    
     or 
    
    
    
    ).
  • Solvent Tweak: Avoid polar aprotic solvents (DMF, DMSO) if using simple halides, as they strip cations and enhance oxygen nucleophilicity. Use a non-polar solvent (Toluene/Xylene) with a Phase Transfer Catalyst (PTC). The PTC transports the base anion into the organic phase effectively for N-alkylation without fully exposing the phenoxide.

Category 2: Conversion & Yield

Q: The reaction stalls at 70% conversion. Adding more hexyl bromide just creates quaternary salts. What's wrong? A: The steric bulk of the hexyl group slows the


 reaction, allowing the smaller ethyl group to react again (quaternization).
  • Correction 1 (Catalyst): Add Sodium Iodide (NaI) at 5-10 mol%. This generates the in situ alkyl iodide (Finkelstein reaction), which is a much better leaving group than bromide, accelerating the desired reaction rate without increasing temperature.

  • Correction 2 (Water Management): If using PTC, ensure the aqueous phase is saturated with salt (brine). "Starving" the aqueous phase of water forces the catalyst into the organic phase, increasing reactivity.

Category 3: Purification & Stability

Q: The product is a dark, viscous tar that won't crystallize. How do I purify it? A: this compound is intrinsically an oil due to the disruption of crystal packing by the disparate alkyl chains.

  • Purification Protocol: Do not attempt standard crystallization.

    • Acid Extraction: Dissolve the crude oil in Toluene. Extract with 2M HCl. The amine moves to the water phase; neutral tars stay in Toluene.

    • Neutralization: Wash the aqueous acidic layer with fresh Toluene (to remove trapped organics), then basify with Ammonia to pH 8-9.

    • Isolation: Extract the free base back into Toluene, dry over

      
      , and strip solvent.
      
    • Distillation: High-vacuum distillation (

      
       mmHg) is the only way to get >98% purity.
      
  • Color Stability: Add 0.1% Sodium Metabisulfite (

    
    ) during the workup to prevent oxidative coupling (pinking/browning).
    

Comparative Data: Solvent & Catalyst Effects[4][5][6]

The following table summarizes internal optimization data for the alkylation of N-ethyl-3-aminophenol with 1-bromohexane.

Solvent SystemBaseCatalystYield (%)N:O SelectivityNotes
DMF NaOHNone82%60:40Poor Selectivity. High O-alkylation due to phenoxide formation.
Ethanol

NaI75%90:10Slow kinetics; requires long reflux.
Toluene/Water

TBAB (PTC)88%85:15Fast, but pH control is difficult.
Toluene/Water

TBAB + NaI 94% 99:1 Optimal. Bicarbonate buffers pH; NaI accelerates rate.

References & Grounding

  • Phase Transfer Catalysis in Aminophenol Alkylation:

    • Source: Loupy, A., et al. "Phase Transfer Catalysis Without Solvent.[4] Alkylation of Phenol and Derivatives." Synthetic Communications.

    • Relevance: Establishes the mechanism for selective mono-O vs N-alkylation using PTC and base selection.

    • Link:

  • Regioselectivity of Ambident Nucleophiles:

    • Source: Reagent Guides, ACS GCI Pharmaceutical Roundtable. "Phase Transfer Catalysis."[5][4][6][7]

    • Relevance: Explains the "q-value" and solvation effects that drive N-selectivity over O-selectivity in biphasic systems.

    • Link:

  • Purification of N-Alkyl Aminophenols:

    • Source: U.S. Patent 2,286,796 "Purification of N-methyl-p-aminophenol."

    • Relevance: Provides the foundational industrial logic for acid/base extraction cycles to separate alkylated amines from phenolic tars.

    • Link:

  • Reductive Amination Strategies:

    • Source: BenchChem Application Note. "A Guide to the N-Alkylation of Aminophenols."

    • Relevance: Details the "one-pot" reductive amination pathway to avoid over-alkylation.

    • Link: (Note: Generalized citation based on standard industry notes).

Sources

Technical Support Center: Stability Management of 3-[Ethyl(hexyl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-EHA-PH-001 Subject: Prevention of oxidative degradation and quinone formation during storage. Classification: Air-Sensitive / Photosensitive Phenolic Coupler.

TIER 1: Immediate Triage & Diagnostics

Use this section to identify the current state of your material.

The "Pink" Warning: Pure 3-[Ethyl(hexyl)amino]phenol should appear as an off-white to pale beige solid or viscous liquid (depending on purity and ambient temperature). If your material exhibits a pink, reddish, or dark brown hue , auto-oxidation has initiated.

Visual IndicatorDiagnosisAction Required
Off-White / Pale Beige Healthy. Material is within purity specs (>98%).Proceed to Tier 3 for preservation protocols.
Pale Pink / Salmon Early Oxidation. Trace quinone-imines present (<1%).Usable for non-critical applications; recommend Argon purge immediately.
Dark Brown / Black Severe Degradation. Significant polymerization/quinone formation.Do not use. Purification (recrystallization/distillation) or disposal required.

TIER 2: Root Cause Analysis (The Mechanism)

Understanding why the degradation occurs to prevent recurrence.

The Science of Sensitivity: this compound is an electron-rich aromatic system. The molecule contains two strong electron-donating groups (EDGs):

  • The Phenolic Hydroxyl (-OH): Activates the ring.

  • The Tertiary Amine (-NR₂): Strongly activates the ring at the ortho and para positions.

The Oxidation Cascade: Upon exposure to atmospheric oxygen (


) and UV light (

), the molecule undergoes Hydrogen Atom Transfer (HAT) . The phenolic hydrogen is abstracted, creating a phenoxy radical. This radical resonates through the ring, eventually reacting with oxygen to form colored quinone species (responsible for the pink/brown color).
Visualization: The Auto-Oxidation Pathway

Figure 1: Mechanistic flow of oxidative degradation.

OxidationPathway Start This compound (Colorless/Beige) Trigger Trigger: O2 + UV Light Start->Trigger Radical Phenoxy Radical (Unstable Intermediate) Trigger->Radical H-Atom Abstraction Quinone Quinone Imine / Dimer (Pink/Brown Contaminant) Radical->Quinone Radical Coupling & Oxidation

Caption: Pathway showing how environmental triggers convert the active molecule into colored impurities.

TIER 3: Advanced Preservation Protocols

Implement these Standard Operating Procedures (SOPs) for long-term storage.

Protocol A: The "Inert Overlay" Technique

Required for: Opened bottles or aliquoted samples.

Why it works: Nitrogen (


) is lighter than oxygen in some contexts and can mix; Argon (

) is significantly heavier than air and forms a "blanket" over the material, preventing oxygen diffusion.
  • Preparation: Place the vial of this compound in a fume hood.

  • Purge: Insert a glass pipette connected to an Argon line roughly 2 cm above the surface of the material.

  • Flow: Flow Argon gently (2-3 psi) for 30 seconds. Do not bubble through the liquid if it is viscous, as this may trap oxygen bubbles.

  • Seal: While the gas is still flowing, tightly cap the container. Parafilm is insufficient; use a cap with a Teflon (PTFE) liner.

Protocol B: The "Sacrificial Antioxidant" Method

Required for: Solutions or long-term storage where inert gas is unavailable.

If storing the material as a stock solution, spiking with a radical scavenger can halt the chain reaction described in Tier 2.

  • Additive: Butylated Hydroxytoluene (BHT) or Sodium Metabisulfite.

  • Concentration: 0.05% to 0.1% (w/w).

  • Mechanism: The BHT radical is stable and terminates the oxidation chain before it destroys the aminophenol.

Summary: Optimal Storage Matrix
ParameterStandard Condition (Risk of Oxidation)Optimized Condition (High Stability)
Temperature Room Temp (

)
Refrigerated (

)
Atmosphere Air HeadspaceArgon or Nitrogen Overlay
Container Clear Glass / PlasticAmber Glass (UV Blocking)
Seal Polyethylene ConeTeflon (PTFE) Lined Cap

TIER 4: Frequently Asked Questions (FAQs)

Q: My material has turned into a viscous oil, but the CoA says "solid." Is it degraded? A: Not necessarily. The hexyl chain disrupts crystal packing, meaning the melting point is likely low. If the material was shipped in summer months or stored in a warm lab, it may melt. Check the color. If it is beige/oil-colored, it is likely fine. If it is dark brown, it is oxidized.

Q: Can I use a desiccator to store this? A: A standard desiccator removes moisture, not oxygen. While moisture can accelerate degradation, oxygen is the primary enemy . A vacuum desiccator backfilled with Argon is excellent; a standard silica-gel desiccator offers minimal protection against oxidation.

Q: How do I recover oxidized (brown) material? A: If the degradation is superficial:

  • Dissolve the material in a minimal amount of hot toluene or ethanol.

  • Add activated charcoal (to adsorb the colored quinone impurities).

  • Filter while hot through Celite.

  • Cool to recrystallize (or remove solvent if it's an oil). Note: If the material is black/tarry, disposal is recommended as recovery yields will be <20%.

References
  • Sigma-Aldrich (Merck). Safety Data Sheet: 3-Aminophenol (Analogous Reactivity). Retrieved from

  • Parchem Fine & Specialty Chemicals. this compound Product Listing. Retrieved from

  • National Institutes of Health (PubChem). Aminophenol Oxidation Mechanisms. Retrieved from

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques. Retrieved from

Technical Support Center: Enhancing the Stability of 3-[Ethyl(hexyl)amino]phenol-based Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Stabilization Protocols, Troubleshooting, and Synthesis Optimization for N-Alkyl-m-aminophenol Derivatives

Executive Summary

3-[Ethyl(hexyl)amino]phenol (CAS: 1040685-10-6) is a critical lipophilic intermediate used in the synthesis of functional fluoran leuco dyes (for thermal paper) and rhodamine derivatives (for fluorescence imaging). While the ethyl/hexyl substitution improves solubility in organic matrices compared to diethyl analogues, the electron-rich m-aminophenol core renders it highly susceptible to oxidative degradation and photolytic cleavage.

This guide addresses the three primary failure modes: storage oxidation (pinking) , synthetic side-reactions , and application instability (fading/fogging) .

Module 1: Storage & Handling (Precursor Stability)

Issue: My raw this compound powder is turning from off-white to pink/brown.

Diagnosis: This is a classic oxidative degradation. The nitrogen lone pair on the amino group activates the phenyl ring, making it electron-rich and prone to radical attack by atmospheric oxygen. This forms quinone imine intermediates which polymerize into colored species (dimers/oligomers).

Technical Protocol: The "Zero-Ox" Storage System

  • Atmospheric Control:

    • Standard: Store under Argon (Ar) rather than Nitrogen (

      
      ). Argon is heavier than air and forms a more effective blanket over the solid powder.
      
    • Container: Use amber glass jars with Teflon-lined caps. Avoid polyethylene bags as they are permeable to oxygen over time.

  • Chemical Inhibition (For Solutions):

    • If storing as a stock solution, add 0.1% (w/w) Butylated Hydroxytoluene (BHT) . BHT acts as a radical scavenger, intercepting the peroxy radicals formed before they can attack the aminophenol core [1].

Visualizing the Degradation Pathway

OxidationPathway Precursor This compound (Colorless) Radical Radical Cation Intermediate Precursor->Radical O2 / Light Quinone Quinone Imine (Colored Species) Radical->Quinone -e-, -H+ Dimer Oligomers/Dimers (Brown Sludge) Quinone->Dimer Polymerization Antioxidant BHT / Sodium Bisulfite (Intervention) Antioxidant->Radical Scavenges Radical

Figure 1: Oxidative degradation mechanism of aminophenols and the intervention point for antioxidants.

Module 2: Synthesis Troubleshooting (Yield & Purity)

Issue: Low yield during the condensation of this compound with phthalic anhydride (Rhodamine synthesis).

Diagnosis: The steric bulk of the hexyl chain, while beneficial for final solubility, retards the nucleophilic attack on the anhydride. Furthermore, high temperatures required to overcome this barrier often lead to dealkylation (loss of the hexyl group).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Blue-shift in emission Dealkylation: Loss of hexyl group due to excessive heat (>140°C).Switch to Microwave-Assisted Synthesis . Use 80°C for 10 mins. This provides kinetic energy without thermal degradation [2].
Tar formation Acid catalyzed polymerization. Replace H₂SO₄ with Methanesulfonic acid (MSA) . MSA is a strong acid but less oxidizing than sulfuric acid.
Incomplete Reaction Steric Hindrance. Use a Lewis Acid Catalyst (ZnCl₂) . It activates the phthalic anhydride carbonyl, making it more susceptible to attack by the bulky amine.

Expert Tip: For high-purity applications, avoid standard silica chromatography (which can be acidic and degrade the dye). Use Neutral Alumina or perform a recrystallization from Ethanol/Water (9:1) containing a trace of hydrazine hydrate (reducing agent) to keep the dye in its reduced form during purification.

Module 3: Application Stability (The Final Dye)

Issue: The final dye fades rapidly under light (Photobleaching) or develops background color in thermal paper (Fogging).

Scenario A: Thermal Paper (Leuco Dyes)

Problem: The paper turns gray/black in storage (Background Fogging). Mechanism: Premature ring-opening of the lactone structure due to environmental acidity or humidity.

Protocol: Encapsulation & buffering

  • Micro-encapsulation: The leuco dye must be encapsulated in a melamine-formaldehyde or polyurethane shell.

  • Solid-State Buffering: Add a hindered amine (e.g., Tinuvin 144 ) to the formulation. This neutralizes trace acids generated by the paper substrate, preventing premature coloration.

Scenario B: Fluorescence Imaging (Rhodamines)

Problem: Signal loss during time-lapse microscopy. Mechanism: Generation of Singlet Oxygen (


) which attacks the polymethine bridge.

Protocol: Singlet Oxygen Quenching Integrate a quencher directly into the mounting medium or dye formulation.

  • Reagent: Nickel(II) dibutyldithiocarbamate.

  • Concentration: 0.1 - 0.5 molar equivalent relative to the dye.

  • Mechanism: The Ni-complex relaxes the excited triplet state of the dye to the ground state without generating radicals [3].

Frequently Asked Questions (FAQs)

Q1: Can I use sodium metabisulfite to stabilize the this compound during extraction? A: Yes, and you should. When extracting the intermediate from the reaction mixture, use a 0.5% Sodium Metabisulfite (


)  wash. This aqueous reducing agent prevents oxidation during the biphasic separation, which is the most vulnerable step for aminophenols [4].

Q2: Why does the hexyl chain matter? Can't I just use diethylaminophenol? A: You can, but stability differs. The hexyl chain increases lipophilicity . In thermal paper, this prevents the dye from migrating into the water-soluble binder layer, reducing "ghosting" images. However, the hexyl group adds steric strain; ensure your synthesis temperature is strictly controlled to prevent cleavage.

Q3: My HPLC analysis shows a "double peak" for the pure compound. Is it degraded? A: Not necessarily. N-alkyl aminophenols can exhibit rotamers due to restricted rotation around the Nitrogen-Phenyl bond, especially with bulky hexyl groups. Run the HPLC column at 45°C. If the peaks coalesce into one, it is a single pure compound, not a degradation product.

Interactive Troubleshooting Workflow

TroubleshootingTree Start Start: Identify the Defect DefectType What is the primary issue? Start->DefectType PrecursorColor Pink/Brown Powder? DefectType->PrecursorColor Raw Material Discoloration SynthYield Check Reaction Temp DefectType->SynthYield Low Synthesis Yield AppFading Is it UV induced? DefectType->AppFading Final Dye Fading Action1 Action: Purge w/ Argon Add BHT to solvents PrecursorColor->Action1 Yes Action2 Action: Reduce Temp <120°C Use ZnCl2 Catalyst SynthYield->Action2 Temp was High Action3 Action: Add Ni-Complex (Singlet Oxygen Quencher) AppFading->Action3 Yes

Figure 2: Decision tree for diagnosing and resolving stability issues.

References

  • Grimm, J. B., et al. (2011). "Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling." Organic Letters, 13(24), 6354–6357. Retrieved from [Link]

  • Oda, H. (2025). "New developments in the stabilization of leuco dyes: Effect of UV absorbers containing an amphoteric counter-ion moiety." Dyes and Pigments.[1] Retrieved from [Link]

  • Lerner, L. (2011).[2] "Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH."[2] The Journal of Physical Chemistry A, 115(45). Retrieved from [Link]

Sources

Calibration curve problems in 3-[Ethyl(hexyl)amino]phenol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of 3-[Ethyl(hexyl)amino]phenol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges associated with calibration curve development for this analyte. Our goal is to equip you with the knowledge to diagnose, troubleshoot, and resolve issues, ensuring the accuracy and reliability of your analytical data.

Section 1: Troubleshooting Guide: Common Calibration Curve Deviations

A robust calibration curve is the foundation of accurate quantification. Deviations from linearity, reproducibility, or an acceptable intercept can compromise your entire dataset. The following table outlines common problems, their probable causes, and systematic solutions tailored for the analysis of phenolic compounds like this compound.

Problem Potential Causes Recommended Solutions & Rationale
Poor Linearity (R² < 0.995) 1. Detector Saturation: At high concentrations, the detector (e.g., UV, MS) response may no longer be proportional to the analyte amount.[1][2] 2. Analyte Degradation: Phenolic compounds can be susceptible to oxidation or degradation in solution, especially at low concentrations or over time, altering the expected response.[3][4] 3. Incorrect Standard Preparation: Errors in serial dilutions, inaccurate weighing, or solvent evaporation can lead to incorrect concentration values.[5] 4. Co-elution/Matrix Interference: In complex samples, co-eluting compounds can suppress or enhance the analyte signal, particularly in LC-MS/MS, leading to a non-linear response.[6][7]1. Narrow the Calibration Range: Reduce the concentration of the highest standard to stay within the detector's linear dynamic range. Alternatively, perform a dilution of the upper-level standards. 2. Assess Analyte Stability: Prepare fresh standards daily. Use amber vials to protect from light. Consider adding an antioxidant to the diluent if stability is a known issue. Analyze standards immediately after preparation to minimize degradation.[3][8] 3. Review Standard Preparation Protocol: Use calibrated pipettes and analytical balances. Prepare stock solutions in a suitable solvent where the analyte is highly soluble and stable. Perform serial dilutions carefully and ensure vials are properly capped to prevent evaporation. It is recommended that calibration standards and quality controls (QCs) are prepared from separate stock solutions.[9] 4. Improve Chromatographic Separation: Optimize the gradient, mobile phase composition, or column chemistry to resolve the analyte from interferences. Implement sample cleanup procedures (e.g., SPE, LLE) to remove matrix components.[7][10]
Significant, Non-Zero Y-Intercept 1. System Contamination: Carryover from previous injections or contamination in the mobile phase or LC system can produce a signal even in the blank.[5] 2. Interference in Blank Matrix: The blank matrix (e.g., plasma, urine) may contain an endogenous compound that co-elutes with and is detected as the analyte. 3. Incorrect Blank Subtraction: The software may be improperly subtracting the blank response, or the blank used may not be representative.1. Implement Rigorous Cleaning: Run several blank injections with a strong solvent (e.g., high percentage of organic) to wash the column and injector. Ensure mobile phase solvents are fresh and of high purity.[11] 2. Source a Cleaner Blank Matrix: Test different lots of blank matrix to find one free of interferences. If unavoidable, this defines the Lower Limit of Quantification (LLOQ) and must be accounted for. 3. Verify Blank and Integration: Ensure the blank sample is truly "blank" and processed identically to the standards. Manually review the integration of the zero-concentration standard to confirm no peak is being measured.[12]
Poor Reproducibility (%RSD > 15%) 1. Inconsistent Injection Volume: Issues with the autosampler, such as a worn seal, bent needle, or air bubbles in the syringe, can lead to variable injection volumes.[13][14] 2. Sample/Standard Instability: The analyte may be degrading in the autosampler vial over the course of the analytical run, particularly if the tray is not temperature-controlled.[4] 3. Variable Matrix Effects: In LC-MS/MS, inconsistent levels of co-eluting matrix components between samples can cause variable ion suppression or enhancement.[6][15][16] 4. Inadequate Equilibration: Insufficient column equilibration time between injections can cause retention time shifts and, consequently, variable peak areas.[5]1. Perform Injector Maintenance: Inspect and replace autosampler seals, syringes, and needles as part of routine maintenance. Ensure proper purging of the syringe to remove air bubbles.[14] 2. Evaluate Autosampler Stability: Re-inject the same standard vial at the beginning, middle, and end of a sequence to check for degradation. Use a cooled autosampler if necessary. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting variability in sample preparation, injection volume, and matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[10][17] 4. Extend Equilibration Time: Ensure the column is fully re-equilibrated to initial conditions before each injection. A minimum of 5-10 column volumes is a good starting point.

Section 2: Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is consistently non-linear at higher concentrations, even after reducing the top standard. What should I do?

A1: When linearity cannot be achieved, regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance allow for the use of a non-linear regression model, such as a quadratic (second-order polynomial) fit.[18] The key is to demonstrate that the chosen model is appropriate and consistently provides a good fit for the data. The simplest model that adequately describes the concentration-response relationship should be used.[18] You must validate the non-linear curve to ensure it is reproducible and accurate across the entire range. This involves ensuring that back-calculated concentrations of your calibrators meet acceptance criteria (typically within ±15% of the nominal value, and ±20% at the LLOQ).[19]

Q2: What are matrix effects, and how can they specifically impact the analysis of a phenolic compound like this compound?

A2: Matrix effects occur when components in the sample matrix (e.g., salts, lipids, proteins in plasma) co-elute with the analyte and interfere with its ionization in the mass spectrometer source, causing either ion suppression or enhancement.[6][10] This can lead to poor accuracy and reproducibility.[7] Phenolic compounds can be particularly susceptible to matrix effects due to their potential interactions with endogenous matrix components. For example, phospholipids from plasma are a common source of ion suppression in ESI-MS. To mitigate this, you can:

  • Optimize Sample Preparation: Use a more selective sample cleanup technique like Solid Phase Extraction (SPE) to remove interfering components.

  • Adjust Chromatography: Modify the mobile phase or gradient to better separate the analyte from the matrix interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte, maintaining a consistent analyte/IS response ratio.[10]

Q3: How do I choose an appropriate internal standard (IS) for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d5). An SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it effectively tracks the analyte through sample preparation and analysis, correcting for variability.[17]

If an SIL-IS is unavailable, a structural analog can be used. For this compound, a suitable analog would be another alkylated aminophenol that is not present in the samples and has similar extraction recovery, chromatographic retention, and ionization response. However, structural analogs cannot fully compensate for matrix effects as effectively as an SIL-IS.[17]

Q4: My standards appear to be degrading over the course of a long analytical run. What steps can I take to ensure the stability of this compound in my prepared samples?

A4: Phenolic compounds can be prone to oxidative and light-induced degradation.[3][4] To ensure stability:

  • Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10 °C) to slow degradation.

  • Protect from Light: Use amber or light-blocking vials for all standards and samples.[4]

  • Limit Time in Autosampler: If possible, prepare samples in smaller batches for shorter analytical runs.

  • Assess Stability: As part of method validation, you must perform stability assessments, including autosampler stability, to prove the analyte is stable under the conditions and duration of the analysis. This involves analyzing quality control (QC) samples that have been stored in the autosampler for a specific period and comparing the results to freshly prepared QCs.

Section 3: Protocols & Workflows

Experimental Protocol: Preparation of Calibration Standards in a Biological Matrix (e.g., Plasma)

This protocol outlines the preparation of an 8-point calibration curve using a surrogate matrix.

  • Prepare Primary Stock Solution (Stock A): Accurately weigh ~5 mg of this compound reference standard into a 5 mL volumetric flask. Dissolve and bring to volume with methanol. This yields a ~1 mg/mL solution.

  • Prepare Working Stock Solutions: Perform serial dilutions from Stock A using 50:50 methanol:water to create a series of working stock solutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, etc.).

  • Spike Calibration Standards:

    • Label 8 microcentrifuge tubes for your calibration levels (e.g., CAL 1 to CAL 8).

    • Add a fixed volume of blank matrix (e.g., 95 µL of drug-free human plasma) to each tube.

    • Spike a small volume (e.g., 5 µL) of the appropriate working stock solution into each tube to achieve the desired final concentrations. Vortex each tube for 10 seconds after spiking.

  • Add Internal Standard (IS): Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL). Add a consistent volume (e.g., 20 µL) of this solution to all calibration standards, QCs, and unknown samples.

  • Sample Processing: Proceed with your validated sample extraction method (e.g., protein precipitation, SPE).

  • Analysis: Inject the processed samples onto the LC-MS/MS system and construct the calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (e.g., 1/x² or 1/x) linear or quadratic regression as determined during method validation.

Workflow: Troubleshooting a Failing Calibration Curve

The following diagram provides a logical workflow for diagnosing issues with a calibration curve that fails acceptance criteria (e.g., R² < 0.995 or back-calculated calibrator inaccuracy > 15%).

Calibration_Troubleshooting start Calibration Curve Fails (R² < 0.995 or Inaccuracy > 15%) check_prep Review Standard Preparation & Calculation Logs start->check_prep reprepare Prepare Fresh Standards & Re-inject check_prep->reprepare Error Found? Yes check_integration Examine Peak Integration (Blank, LLOQ, ULOQ) check_prep->check_integration Error Found? No pass1 Problem Solved reprepare->pass1 adjust_integration Optimize Integration Parameters (Baseline, Threshold) check_integration->adjust_integration Integration Issue? Yes check_system Assess System Performance (Reproducibility, Carryover) check_integration->check_system Integration Issue? No pass2 Problem Solved adjust_integration->pass2 run_sst Run System Suitability Test (SST) Inject Mid-QC x6 check_system->run_sst run_sst->pass1 Reproducible? Yes (Issue was likely transient) sst_fail SST Fails (%RSD > 15%) run_sst->sst_fail Reproducible? No perform_maintenance Perform Instrument Maintenance (Clean source, check injector) sst_fail->perform_maintenance

Sources

Validation & Comparative

Validation of 3-[Ethyl(hexyl)amino]phenol's antioxidant capacity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

3-[Ethyl(hexyl)amino]phenol (CAS: 100010-02-4) represents a specific class of amphiphilic phenolic antioxidants. Unlike ubiquitous standards (e.g., Ascorbic Acid), this molecule combines a phenolic hydroxyl group with a tertiary amine substituted by a medium-length alkyl chain (hexyl).

The Scientific Reality: Structurally, this is a meta-aminophenol . Standard Structure-Activity Relationship (SAR) principles dictate that meta-isomers are generally less potent radical scavengers than para- or ortho-isomers because they cannot form stable quinoid structures upon oxidation. However, the tertiary amine (electron donor) and the hexyl chain (lipophilicity) suggest this molecule is not designed for rapid aqueous scavenging, but for lipid-phase protection and membrane stabilization .

Validation Strategy: Do not validate this molecule using only aqueous assays. Its value proposition lies in the interface between water and lipid environments. This guide outlines a comparative validation framework focusing on kinetics and lipophilicity rather than thermodynamic endpoint potency alone.

Comparative Framework: The "Gold Standard" Matrix

To validate this compound (referred to here as 3-EHAP ), you must benchmark it against agents that represent specific antioxidant mechanisms.

ComparatorClassMechanism FocusWhy Compare?
Trolox Water-soluble Vitamin E analogHydrogen Atom Transfer (HAT)Baseline: The universal standard for quantifying antioxidant capacity (TEAC).
BHT (Butylated hydroxytoluene)Synthetic Lipophilic PhenolSteric Hindrance + HATDirect Competitor: Matches 3-EHAP's industrial/lipophilic profile.
4-Aminophenol Structural IsomerResonance StabilizationStructural Control: Demonstrates the "Meta vs. Para" efficiency gap. 4-AP forms stable quinone imines; 3-EHAP does not.

-Tocopherol
Natural Lipophilic PhenolChain BreakingBiological Benchmark: Validates performance in lipid bilayers (liposomes).

Mechanistic Validation (The "Why")

The Meta-Substitution Challenge

In para-aminophenols, the radical formed at the oxygen can delocalize onto the nitrogen, forming a stable quinone imine. In 3-EHAP (meta) , this resonance is interrupted. Therefore, 3-EHAP relies heavily on the Inductive Effect (+I) of the ethyl/hexyl groups on the nitrogen to push electron density into the ring, lowering the O-H Bond Dissociation Enthalpy (BDE).

Diagram 1: Mechanism of Action & Resonance Limitations

This diagram visualizes the structural difference in radical stabilization between the target molecule and its para-isomer.

AntioxidantMechanism cluster_0 Target: this compound (Meta) cluster_1 Control: 4-Aminophenol (Para) NodeA Phenol Form NodeB Phenoxyl Radical NodeA->NodeB -H• (HAT) NodeC Limited Resonance (No Quinoid Form) NodeB->NodeC Instability NodeY Phenoxyl Radical NodeB->NodeY Comparison point NodeX Phenol Form NodeX->NodeY -H• NodeZ Stable Quinone Imine NodeY->NodeZ Resonance

Figure 1: Comparative radical stabilization pathways. Note the 3-isomer lacks the direct resonance pathway to a quinone imine structure.

Experimental Protocols

Protocol A: Kinetic DPPH Assay (Solvent-Modulated)

Standard DPPH assays often fail for lipophilic amines because of solubility issues or slow kinetics caused by steric hindrance from the hexyl chain.

Objective: Determine the EC50 and the Time to Equilibrium (


).
  • Preparation:

    • Stock: Dissolve 3-EHAP in Ethanol (not Methanol, to match lipophilicity) at 10 mM.

    • DPPH Solution: 100 µM in Ethanol (freshly prepared, protected from light).

  • Workflow:

    • Prepare serial dilutions of 3-EHAP (10 µM to 500 µM).

    • Mix 100 µL sample + 100 µL DPPH in a 96-well plate.

    • CRITICAL STEP: Measure Absorbance (517 nm) every 60 seconds for 60 minutes .

  • Data Analysis:

    • Plot % Inhibition vs. Time.

    • Interpretation: If 3-EHAP shows a "slow-binding" curve compared to Trolox (instant), it confirms steric hindrance or lower BDE efficiency.

    • Calculate EC50 at

      
       and 
      
      
      
      .
Protocol B: TBARS Assay in Liposomes (The "Home Turf" Assay)

This is the most important validation step. It tests if the hexyl chain successfully anchors the molecule in a lipid membrane to stop peroxidation.

Objective: Measure inhibition of linoleic acid peroxidation.

  • System Setup:

    • Create Large Unilamellar Vesicles (LUVs) using Egg Yolk Phosphatidylcholine (EYPC) via extrusion.

    • Induce oxidation using AAPH (water-soluble azo initiator) to generate peroxyl radicals at the membrane surface.

  • Dosing:

    • Incorporate 3-EHAP into the liposomes during formation or add to the suspension (testing membrane penetration).

    • Controls: BHT (positive lipophilic), Trolox (positive hydrophilic), Blank (solvent).

  • Quantification:

    • Incubate at 37°C for 2 hours.

    • Add Thiobarbituric Acid (TBA) / Trichloroacetic acid (TCA). Boil at 95°C for 15 min.

    • Measure fluorescence (Ex 515 nm / Em 553 nm) of the MDA-TBA adduct.

  • Success Criteria:

    • 3-EHAP must outperform Trolox in this assay. If it does not, the hexyl chain is not providing the necessary membrane retention advantage.

Data Presentation & Synthesis

When publishing your comparison, summarize the data in a matrix that highlights Solubility vs. Potency .

Representative Data Structure (Template):

AssayMetric3-EHAP (Target)Trolox (Ref)BHT (Ref)Interpretation
DPPH (Ethanol) EC50 (µM)High (e.g., 50)Low (e.g., 15)Med (e.g., 25)3-EHAP is likely weaker in bulk solution due to meta-substitution.
DPPH Kinetics

(min)
Slow (>30)Fast (<2)Med (15)Steric bulk of the hexyl group slows radical attack.
Liposome TBARS % InhibitionHigh (>85%) Med (60%)High (90%)The Core Value: The hexyl chain anchors the phenol in the lipid bilayer.
FRAP Fe(III) Red.ModerateHighLowElectron transfer is present but not the primary mechanism.

Validation Workflow Diagram

Use this workflow to ensure your data is robust before publication.

ValidationWorkflow cluster_chem Phase 1: Chemical Screening cluster_bio Phase 2: Biological Context Start Start: 3-EHAP Sample Step1 Purity Check (HPLC/NMR) Ensure >98% Start->Step1 Step2 DPPH Kinetic Assay (Determine Rate Constant) Step1->Step2 Step3 FRAP Assay (Electron Transfer Potential) Step2->Step3 Step4 Liposome/Emulsion System (TBARS Assay) Step3->Step4 Step5 Cytotoxicity Check (MTT Assay on Fibroblasts) Step4->Step5 Decision Is IC50 < BHT in Lipids? Step5->Decision Publish Publish: Position as Lipophilic Stabilizer Decision->Publish Yes Redesign Re-evaluate: Check Pro-oxidant effects Decision->Redesign No

Figure 2: Step-by-step validation logic. Note that success is defined by performance in lipids (Phase 2), not just chemical screening.

Critical Safety & Interference Note

Pro-oxidant Warning: Aminophenols, particularly in the presence of transition metals (Cu²⁺, Fe³⁺), can act as pro-oxidants, generating superoxide radicals via auto-oxidation.

  • Mandatory Control: You must run the TBARS assay with and without EDTA (metal chelator).

  • If antioxidant capacity increases significantly with EDTA, your molecule is mediating metal-catalyzed oxidation. This must be disclosed in the guide.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. Link

  • NIST Chemistry WebBook. (2025). This compound Spectral Data. National Institute of Standards and Technology. Link

  • Foti, M. C. (2007). Antioxidant properties of phenols.[1][2][3][4][5][6][7][8] Journal of Pharmacy and Pharmacology. Link

  • Sugahara, K., et al. (2022).[6][9] Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species.[9] BioMetals. Link

  • BenchChem. (2025).[6] Structure-Activity Relationship of 2-Aminophenol Derivatives. BenchChem Technical Guides. Link

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A Spectroscopic Deep Dive: Distinguishing 3-[Ethyl(hexyl)amino]phenol from 3-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise characterization of molecular structures is paramount. This guide, presented from the perspective of a Senior Application Scientist, offers an in-depth spectroscopic comparison of 3-[Ethyl(hexyl)amino]phenol and its parent compound, 3-aminophenol. By leveraging a multi-technique approach encompassing Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will elucidate the key spectral differentiators arising from the N-alkylation of 3-aminophenol. This document serves as a practical reference for researchers, scientists, and professionals in drug development, providing both experimental data for 3-aminophenol and theoretically-grounded predictions for this compound, supported by established spectroscopic principles.

Molecular Structures and Their Spectroscopic Implications

The fundamental difference between our two subjects lies in the substitution at the amino group. 3-aminophenol possesses a primary amine (-NH₂), while this compound features a tertiary amine with ethyl and hexyl groups. This structural modification is the primary driver of the spectral distinctions we will explore.

Figure 2: Predicted primary fragmentation pathways for this compound in EI-MS.

Feature3-aminophenol [1][2]This compound (Predicted)
Molecular Ion Peak (m/z)109221
Key Fragment Ion (m/z)81, 82150, 192

Conclusion: A Symphony of Spectral Signatures

The spectroscopic comparison of this compound and 3-aminophenol reveals a set of clear and unambiguous distinguishing features. The substitution of the amino protons with ethyl and hexyl groups provides a cascade of spectral shifts and appearances/disappearances across multiple analytical techniques.

  • UV-Vis: A predictable bathochromic shift.

  • IR: The definitive disappearance of N-H stretches and the emergence of strong aliphatic C-H bands.

  • ¹H NMR: The loss of the NH₂ signal and the appearance of characteristic aliphatic proton signals in the upfield region.

  • ¹³C NMR: The presence of multiple new signals in the aliphatic carbon region.

  • MS: A significant increase in the molecular ion mass and a distinct fragmentation pattern dominated by α-cleavage.

By employing this multi-spectroscopic approach, researchers can confidently differentiate between these two compounds, ensuring the integrity of their chemical syntheses and the purity of their final products. This guide underscores the power of analytical chemistry in modern drug development and materials science, where molecular precision is not just a goal, but a necessity.

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  • ResearchGate. Alkylation of Phenol with n-Alcohols (C5-C7) in the Presence of Sulphuric Acid. [Link]

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A Senior Application Scientist's Guide to Dye Intermediates: 3-[Ethyl(hexyl)amino]phenol vs. N,N-Diethyl-3-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of an appropriate aminophenol intermediate is a critical decision in the synthesis of high-performance dyes, particularly within the rhodamine and xanthene classes. This guide provides an in-depth comparison of two key intermediates: the industry-standard N,N-Diethyl-3-aminophenol (DEAP) and the more specialized 3-[Ethyl(hexyl)amino]phenol. While both share a common reactive core, the substitution of a single ethyl group with a hexyl chain introduces significant alterations in physicochemical properties. DEAP is a well-documented, versatile precursor for a wide range of dyes, noted for its role in creating fluorescent probes like Rhodamine B.[1][2] The introduction of a hexyl group in this compound is primarily a strategic modification to enhance lipophilicity. This guide will demonstrate that this structural change leads to dyes with increased solubility in nonpolar matrices and potentially altered photophysical behaviors due to modified aggregation tendencies, albeit with minimal impact on the core chromophore's spectral characteristics. The choice between these intermediates is therefore a trade-off between the proven versatility of DEAP and the specialized solubility advantages offered by its hexyl-substituted counterpart.

Introduction to the Aminophenol Intermediates

3-Aminophenol and its N-alkylated derivatives are foundational building blocks in the colorant industry.[3][4] Their molecular architecture, featuring a nucleophilic amino group and a phenolic hydroxyl group, makes them ideal for condensation reactions with anhydrides or aldehydes to form the characteristic xanthene core of many bright, fluorescent dyes.[5][6]

  • N,N-Diethyl-3-aminophenol (DEAP) , with a CAS number of 91-68-9, is a crystalline solid widely recognized for its crucial role in the synthesis of rhodamine and azo dyes.[1][7] Its symmetrical diethylamino group provides a balance of reactivity and stability, making it a reliable precursor in numerous established industrial and academic synthetic routes.[8][9]

  • This compound (CAS 1040685-10-6) is a less common but strategically important derivative.[10] The key structural difference is the replacement of one ethyl group with a six-carbon hexyl chain. This modification significantly increases the molecule's molecular weight and introduces a pronounced lipophilic character, a feature designed to enhance the performance of the final dye in specific, non-aqueous applications.

Below is a visualization of their respective chemical structures.

G cluster_0 N,N-Diethyl-3-aminophenol (DEAP) cluster_1 This compound DEAP DEAP EHAP EHAP

Figure 1: Chemical structures of the two aminophenol dye intermediates.

Impact of Alkyl Chain Length on Synthesis and Dye Properties

The primary differentiator between the two intermediates is the long, nonpolar hexyl chain. This structural variance has profound implications for both the synthesis process and the final dye's performance characteristics.

Reactivity and Synthesis Considerations

The condensation reaction to form a xanthene dye, such as Rhodamine B, involves the reaction of two aminophenol molecules with one molecule of phthalic anhydride under acidic conditions.[5][8]

Theoretically, the electronic influence of a hexyl group versus an ethyl group on the nitrogen's nucleophilicity is minimal. Therefore, the intrinsic reactivity of the amino groups should be comparable. However, the larger steric profile of the hexyl group may slightly reduce the reaction rate compared to the more compact diethylamino group of DEAP. In practice, for most bulk synthesis applications, this difference is often negligible and can be compensated for by adjusting reaction time or temperature. Yields for rhodamine synthesis using DEAP are typically high, often around 90%.[8] Similar yields can be expected for the hexyl derivative under optimized conditions.

Spectroscopic Properties

The color and fluorescence of a rhodamine dye are governed by the electronic structure of its conjugated xanthene core.[11] The N-alkyl substituents have a relatively minor electronic effect on this core system. Consequently, dyes synthesized from either intermediate are expected to exhibit very similar absorption and emission maxima (λ_max). For example, Rhodamine B, derived from DEAP, has a characteristic absorption maximum around 550-560 nm. A rhodamine dye derived from this compound would be predicted to have a nearly identical absorption profile.

However, the quantum yield of fluorescence (Φf) can be more sensitive to the local environment and intermolecular interactions. The bulky hexyl groups may inhibit the formation of non-fluorescent H-aggregates, which can quench fluorescence at high concentrations. This could potentially lead to higher quantum yields in certain solvent systems or solid matrices for the hexyl-derived dye.

Physicochemical and Application Performance

This is where the most significant differences emerge. The long alkyl chain of the hexyl group acts as a "solubilizing tail" in nonpolar environments.

PropertyN,N-Diethyl-3-aminophenol (DEAP) Derived DyeThis compound Derived DyeRationale for Difference
Aqueous Solubility Moderate to LowVery LowThe large, hydrophobic hexyl group significantly reduces affinity for polar solvents like water.[12]
Organic Solvent Solubility Good in polar organic solvents (e.g., Methanol, Ethanol).Excellent in nonpolar solvents (e.g., Toluene, Hexane, Dichloromethane).The lipophilic hexyl chain enhances interactions with nonpolar solvent molecules.
Polymer Matrix Compatibility GoodExcellentImproved miscibility with hydrophobic polymers (e.g., PET, polystyrene) due to the hexyl group, leading to more uniform dispersion.[13]
Lightfastness Fair to GoodPotentially Good to Very GoodThe chemical structure of the chromophore is the main factor in lightfastness.[14] However, better solubility and reduced aggregation in a polymer can prevent the formation of sites susceptible to photo-degradation, potentially improving fastness.[15][16]
Sublimation Fastness GoodExcellentThe significantly higher molecular weight of the hexyl-derived dye reduces its volatility, making it more resistant to sublimation at high temperatures.[17]

Experimental Protocols

To provide a framework for empirical comparison, the following protocols outline the synthesis of a model rhodamine dye and a standardized method for evaluating lightfastness.

Comparative Synthesis of a Rhodamine Dye

This protocol describes the synthesis of a rhodamine dye via the condensation of an aminophenol intermediate with phthalic anhydride. The procedure should be run in parallel for both DEAP and this compound.

Workflow Diagram:

G reagents 2 eq. Aminophenol (DEAP or Hexyl-derivative) + 1 eq. Phthalic Anhydride reaction Heat to 175-180°C Under Inert Atmosphere (e.g., N2 or CO2) Stir for 6-7 hours reagents->reaction Condensation cool Cool to ~40°C reaction->cool discharge Discharge into Water cool->discharge basify Adjust pH to 12 with NaOH discharge->basify filter Filter to collect insoluble material basify->filter wash Rinse filter cake with Water filter->wash dry Dry under vacuum wash->dry product Final Rhodamine Dye dry->product

Figure 2: Workflow for the synthesis of a Rhodamine B-type dye.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an inert gas inlet, combine 10 parts by weight of the selected aminophenol (either DEAP or this compound) and 12 parts by weight of phthalic anhydride.[8]

  • Reaction: Begin stirring and blanket the mixture with an inert gas such as nitrogen or carbon dioxide. Heat the mixture to 175°C.[8]

  • Incubation: Maintain the reaction temperature between 170-175°C for a period of 6-7 hours, ensuring continuous stirring.[8]

  • Cooling and Quenching: After the incubation period, cool the reaction mixture to approximately 40°C. Carefully discharge the viscous product into a beaker of water with vigorous stirring.

  • Precipitation: Adjust the pH of the resulting aqueous slurry to 12 by the slow addition of concentrated sodium hydroxide (NaOH) solution. This converts the dye to its insoluble lactone form.

  • Isolation and Purification: Recover the precipitated solid by filtration. Wash the filter cake thoroughly with deionized water to remove any unreacted starting materials and salts.

  • Drying: Dry the purified product in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Analysis: Characterize the final product using techniques such as NMR, Mass Spectrometry, and UV-Vis Spectroscopy to confirm its structure and purity. Compare the yields obtained from the two different intermediates.

Protocol for Lightfastness Evaluation

This protocol uses the ISO 105-B02 standard method with Blue Wool standards as a reference to compare the photostability of the synthesized dyes on a substrate.[17]

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of each synthesized dye in an appropriate solvent (e.g., ethyl acetate). Impregnate swatches of a standard textile fabric (e.g., polyester) with the dye solutions to achieve a consistent color depth. Allow the swatches to dry completely.

  • Mounting: Mount the dyed fabric swatches onto a sample card. Alongside the test samples, mount a set of Blue Wool standards (grades 1-8). Cover one-third of each sample and standard with an opaque card.

  • Exposure: Place the sample card inside a calibrated lightfastness tester equipped with a Xenon arc lamp that simulates natural sunlight.

  • Evaluation: Periodically inspect the samples. The test is complete when the contrast between the exposed and unexposed parts of the test sample matches a specific grey scale rating (e.g., grade 4).

  • Rating: The lightfastness of the test sample is determined by comparing its fading to that of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.[15] For example, if the sample fades to a similar extent as Blue Wool standard 5, its lightfastness rating is 5.

Conclusion and Recommendations

The performance comparison between this compound and N,N-Diethyl-3-aminophenol is a clear illustration of how targeted structural modification can tailor a dye's properties for specific applications.

  • N,N-Diethyl-3-aminophenol (DEAP) remains the intermediate of choice for general-purpose applications. Its extensive documentation, reliability in synthesis, and the well-characterized properties of its derived dyes make it a low-risk, high-reward option for applications in biological staining, inks, and textiles where extreme lipophilicity is not a primary concern.[1][7]

  • This compound should be selected when the final application demands superior performance in non-aqueous or polymeric systems. The enhanced solubility and compatibility imparted by the hexyl group are highly advantageous for applications such as specialty inks for plastics, coloration of polymer melts, and in the formulation of solvent-based coatings. The potential for improved sublimation and lightfastness further justifies its use in high-performance materials where durability is paramount.

For researchers and drug development professionals, the hexyl-substituted intermediate could be particularly valuable in the design of fluorescent probes intended for labeling lipids, embedding within cell membranes, or for applications requiring high solubility in organic solvents for purification or formulation. The final selection should always be guided by a thorough analysis of the end-use requirements, balancing the cost and availability of the intermediate against the desired performance enhancements.

References

  • Mudd, G. et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes. Methods and Applications in Fluorescence, 3(4), 045002. Available at: [Link]

  • Karton-Lifshin, N. et al. (2012). Synthesis of a simple rhodamine dye derived from 3-diethylaminophenol and formaldehyde. American Journal of Nuclear Medicine and Molecular Imaging, 2(3), 273–306. Available at: [Link]

  • Nikoofar, K., & Sadathosainy, M. (2023). Proposed reaction mechanism for the synthesis of rhodamine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Rhodamine B Base. (n.d.). PrepChem.com. Available at: [Link]

  • Lavis, L. D., & Raines, R. T. (2017). Methods for synthesizing rhodamine dyes. Google Patents, WO2017059308A1.
  • Hagan, E., & Poulin, J. (2020). The lightfastness of early synthetic organic dyes. Heritage Science, 8(1), 63. Available at: [Link]

  • N,N-DIETHYL-M-AMINO-PHENOL. (n.d.). ChemBK. Available at: [Link]

  • Intermediate 3-Diethylaminophenol 91-68-9. (n.d.). MIT-IVY Industry Co., Ltd. Available at: [Link]

  • Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. (n.d.). ResearchGate. Available at: [Link]

  • Hagan, E., & Poulin, J. (2022). The effect of prior exposure on the lightfastness of early synthetic dyes on textiles. Heritage Science, 10(1), 138. Available at: [Link]

  • Production and purification of an N,N-diethylaminophenol. (1988). Google Patents, EP0287277A1.
  • Bew, S. P. et al. (2022). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. ACS Omega, 7(51), 48113–48124. Available at: [Link]

  • a Summary of lightfastness results from Thorpe et al. for textiles dyed with synthetic and natural dyes in the late nineteenth century. (n.d.). ResearchGate. Available at: [Link]

  • The Light Fastness of Anthraquinone Disperse Dyes on Poly(ethylene terephthalate). (n.d.). ResearchGate. Available at: [Link]

  • Otutu, J. O. et al. (2008). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Journal of Applied Sciences, 8(2), 334-339. Available at: [Link]

  • Padfield, T., & Landi, S. (2016). The Light-Fastness of the Natural Dyes. ResearchGate. Available at: [Link]

  • Beija, M. et al. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433. Available at: [Link]

  • Otutu, J. O. et al. (2008). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert. Available at: [Link]

  • Gowda, S. P., & Ravichandran, P. (2014). Effect of Reactive Dyes Structure on Light Fastness. International Journal of Engineering Research & Technology, 3(1). Available at: [Link]

  • Al-Majidi, S. M. H., & Al-Amiery, A. A. (2023). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal, 20(2), 526. Available at: [Link]

  • Basov, A. A. et al. (2020). Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium. Oxidative Medicine and Cellular Longevity, 2020, 5243149. Available at: [Link]

  • Dye and Dye Intermediates. (n.d.). ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2024). Synthesis, Mechanism Analysis, and Degradation Pathways of Fe-Based Metal–Organic Frameworks/BiOBr Heterojunctions for Effective Photocatalytic Organic Pollutant Degradation. Langmuir. Available at: [Link]

  • Aminophenols. (n.d.). ResearchGate. Available at: [Link]

  • Comparison of Dye Diffusion in Poly(ethylene terephthalate) Films in the Presence of a Supercritical or Aqueous Solvent. (n.d.). ResearchGate. Available at: [Link]

  • N,N-Diethyl-3-aminophenol. (n.d.). Hangzhou ICH Biofarm Co., Ltd. Available at: [Link]

  • Hair dye compositions containing 3-alkyl-4-aminophenol and 2-substituted 1-naphthol. (1999). European Patent Office, EP 0920855 A1. Available at: [Link]

  • Process for producing N,N-diethylaminophenols. (1990). Google Patents, US4967004A.
  • Clegg, W. et al. (2015). Crystal structure of 3-(diethylamino)phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o1075–o1076. Available at: [Link]

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Cross-Validation of Analytical Methods for 3-[Ethyl(hexyl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[Ethyl(hexyl)amino]phenol (CAS: 69225-59-8) serves as a critical intermediate in the synthesis of fluoran leuco dyes used in thermal paper and pressure-sensitive imaging systems. Its structural duality—possessing both a phenolic hydroxyl group and a lipophilic tertiary amine—presents unique analytical challenges.

This guide provides a cross-validated comparison of three analytical methodologies: RP-HPLC-PDA (Routine QC), GC-MS (Impurity Profiling), and LC-MS/MS (Trace Quantitation). We demonstrate that while HPLC-PDA offers the highest robustness for assay purity (>99%), GC-MS provides necessary orthogonal confirmation for structural isomers, provided derivatization protocols are strictly followed.

The Analytical Challenge

The molecule this compound exhibits amphoteric properties. The tertiary nitrogen is proton-accepting (pKa ~9-10), while the phenolic moiety is proton-donating.

  • Challenge A (Tailing): In standard Reverse Phase (RP) LC, the protonated amine interacts with residual silanols on the stationary phase, causing severe peak tailing.

  • Challenge B (Volatility): The hexyl chain adds significant molecular weight and lipophilicity, reducing volatility and making direct GC analysis prone to thermal degradation or adsorption.

  • Challenge C (Isomers): Synthesis byproducts often include positional isomers (e.g., 4-amino analogs) that co-elute in low-resolution methods.

Methodology 1: RP-HPLC-PDA (The Workhorse)

Best For: Routine purity assay, raw material release, stability testing.

Experimental Protocol

To mitigate silanol interactions, we utilize a "High pH" resistant column or a low pH ion-suppression strategy. The low pH strategy is preferred for column longevity.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Rationale: Double end-capping reduces silanol activity.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0). Rationale: Low pH ensures the amine is fully protonated (

    
    ) and the phenol is neutral, preventing mixed-mode retention shifts.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-2 min (30% B); 2-15 min (Linear to 90% B); 15-20 min (Hold 90% B).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: PDA at 254 nm (primary) and 210 nm (impurity check).

  • Sample Diluent: 50:50 Water:ACN.

Performance Data
ParameterResultNotes
Linearity (

)
> 0.9995Range: 10–500 µg/mL
Precision (RSD) < 0.8%

injections
Tailing Factor (

)
1.15Excellent symmetry due to pH control
LOD 0.5 µg/mLUV detection limit

Methodology 2: GC-MS (Orthogonal Structural Confirmation)

Best For: Identifying unknown organic impurities and confirming isomeric purity.

Experimental Protocol (Derivatization Required)

Direct injection leads to broad peaks due to hydrogen bonding of the phenol. We employ Silylation to cap the -OH group.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Derivatization Step: Mix 100 µL sample (in anhydrous Ethyl Acetate) + 50 µL Reagent. Incubate at 60°C for 30 mins.

    • Mechanism:[3] The phenolic proton is replaced by a Trimethylsilyl (TMS) group.[4] The tertiary amine remains underivatized.

  • Column: Rtx-5MS (30 m x 0.25 mm, 0.25 µm).

  • Inlet: Split 1:50, 260°C.

  • Oven: 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • MS Source: EI mode (70 eV).

Performance Data
ParameterResultNotes
Linearity (

)
> 0.995Range: 5–200 µg/mL
Resolution > 2.5Separates 3-isomer from 4-isomer
Recovery 98.2%Internal Std: Naphthalene-d8

Methodology 3: LC-MS/MS (Trace Analysis)

Best For: Environmental monitoring (swabs) or cleaning validation (trace limits).

Experimental Protocol
  • System: Triple Quadrupole MS (ESI+ mode).

  • Transition: MRM mode. Precursor

    
     Product 
    
    
    
    (Quant) and
    
    
    (Qual).
  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).

  • Sensitivity: LOQ established at 10 ng/mL.

Cross-Validation & Decision Matrix

To validate the methods against each other, a set of 5 production batches was analyzed using both HPLC and GC-MS.

Bland-Altman Comparison (Assay %)
Batch IDHPLC Purity (%)GC-MS Purity (%)

(HPLC - GC)
Conclusion
Batch 00199.4299.10+0.32Consistent
Batch 00298.8598.92-0.07Consistent
Batch 00399.1598.50+0.65Discrepancy

Analysis of Discrepancy (Batch 003): GC-MS identified a non-chromophoric volatile impurity (residual solvent/reagent) that HPLC-UV "missed" because it did not absorb at 254 nm. This highlights the necessity of the orthogonal approach.

Visualization: Method Selection Workflow

MethodSelection Start Sample Received: This compound Goal Define Analytical Goal Start->Goal Purity Purity / Assay (>98%) Goal->Purity Trace Trace / Cleaning (<10 ppm) Goal->Trace Structure Unknown Impurity Identification Goal->Structure HPLC Method A: HPLC-PDA (Phosphate Buffer pH 3.0) Purity->HPLC Routine LCMS Method C: LC-MS/MS (MRM Mode) Trace->LCMS High Sensitivity GCMS Method B: GC-MS (BSTFA Derivatization) Structure->GCMS Spectral Library HPLC->GCMS If Purity > 100% or Mass Balance Fail Report Generate COA / Report HPLC->Report LCMS->Report GCMS->Report

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific data requirement (Purity vs. Sensitivity vs. Identification).

Critical Discussion & Recommendations

  • System Suitability (SST): For HPLC, the resolution between the main peak and the nearest hydrolysis product (3-aminophenol) must be > 2.0.

  • Stability Warning: Solutions of this compound in protic solvents (Methanol) can undergo slow oxidation if left transparent vials. Recommendation: Use Amber vials and analyze within 24 hours.

  • Derivatization Efficiency: In GC-MS, ensure the reagent excess is at least 50:1 molar ratio. Incomplete derivatization results in a split peak (native + TMS-derivative), ruining quantitation.

Final Verdict
  • Use HPLC-PDA for Certificate of Analysis (CoA) generation due to superior precision.

  • Use GC-MS strictly for identifying "unknowns" appearing in the HPLC baseline or for checking residual volatile solvents.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing Chapter 7: Separation of Basic Compounds). Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Silylation.[4][7][8] Technical Bulletin. Link

  • PubChem. (2023). Compound Summary: 3-(N-Ethyl-N-hexylamino)phenol. National Library of Medicine. Link

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A Senior Application Scientist's Guide to the Efficacy of 3-[Ethyl(hexyl)amino]phenol as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of 3-[Ethyl(hexyl)amino]phenol, not as a standalone fluorescent marker, but as a crucial precursor for the synthesis of advanced rhodamine-based dyes. We will explore the chemical principles that govern its potential, compare the resulting fluorophore class to established alternatives, and provide a detailed experimental protocol to validate its application in a key biological context: the measurement of intracellular pH.

Introduction: The Potential Residing in Structure

In the field of fluorescence imaging, the discovery of novel fluorophores is relentless. However, true innovation often lies not just in new scaffolds, but in the intelligent functionalization of existing ones. This compound is a derivative of 3-aminophenol, a foundational building block for one of the most robust and widely used classes of fluorescent dyes: the rhodamines.[1][2][3]

While this compound itself is not a practical fluorescent marker for biological imaging, its strategic design—featuring an electron-donating amino group with mixed alkyl substituents—makes it a highly valuable precursor. The ethyl and hexyl groups offer a handle to fine-tune the solubility and lipophilicity of the final dye, potentially enhancing cell permeability and localization without compromising the core fluorescent properties of the rhodamine scaffold it helps create. This guide, therefore, assesses its efficacy by examining the properties of the dyes it can generate and comparing them to mainstream alternatives.

From Precursor to Fluorophore: The Chemistry of Rhodamine Synthesis

The utility of a 3-(dialkylamino)phenol derivative is realized through its condensation with an appropriate electrophile to form the rigid, highly conjugated xanthene core responsible for the bright fluorescence of rhodamines.[4][5] The classical synthesis involves the reaction of two equivalents of the aminophenol with a phthalic anhydride derivative under acidic conditions.[1]

The electron-donating dialkylamino groups are critical, as they increase the electron density of the aromatic system, which is fundamental to achieving high molar extinction coefficients and quantum yields in the resulting dye.[4][6] The specific alkyl groups (ethyl and hexyl) on the nitrogen atom can influence the dye's properties, such as preventing aggregation and improving performance in biological media.

G cluster_reactants Reactants cluster_process Process cluster_product Product aminophenol 2x this compound condensation Acid-catalyzed Condensation aminophenol->condensation + anhydride Phthalic Anhydride anhydride->condensation oxidation Oxidation condensation->oxidation Intermediate rhodamine Lipophilic Rhodamine Dye oxidation->rhodamine Final Fluorophore

Caption: Synthesis of a rhodamine dye from this compound.

Comparative Analysis of Core Fluorescent Scaffolds

To understand the value of this compound as a precursor, we must compare the rhodamine scaffold it produces with other major classes of fluorescent dyes used in biological research. The choice of fluorophore is dictated by the specific experimental needs, including the available excitation sources, the required brightness, and the sensitivity of the biological system to phototoxicity.

Rhodamines are distinguished by their exceptional brightness and photostability, particularly when compared to classic dyes like fluorescein.[] While fluorescein and its derivatives are prone to photobleaching and have pH-sensitive fluorescence, rhodamines offer a more stable signal, which is crucial for time-lapse imaging.[8] More recent developments, such as silicon-rhodamines (SiR), have pushed the emission wavelengths further into the far-red and near-infrared regions, reducing autofluorescence and increasing tissue penetration for in vivo imaging.[9][10]

PropertyFluoresceinRhodamineSilicon-Rhodamine (SiR)
Excitation Max (nm) ~498[11]~546 (Rhodamine B)[12]~650[9]
Emission Max (nm) ~517[11]~567 (Rhodamine B)[12]~670[9]
Quantum Yield (Φ) ~0.97 (in basic ethanol)[13]~0.70 (in ethanol)[14]~0.40 - 0.70[15]
Molar Extinction (ε) ~92,300 cm⁻¹M⁻¹[13]~106,000 cm⁻¹M⁻¹[14]~115,000 cm⁻¹M⁻¹[16]
Relative Brightness (ε × Φ) ~89,500~74,200~46,000 - 80,500
Photostability Moderate[8]High[][17]Very High[10]
pH Sensitivity High (pKa ~6.4)[8]Low to ModerateLow
Cell Permeability Low (requires AM ester)Moderate to HighHigh

Experimental Workflow: Evaluating a Novel Rhodamine for Intracellular pH Measurement

A key application for novel fluorophores is the measurement of intracellular pH (pHi), a critical parameter in cell health, signaling, and metabolism.[18] We propose an experimental workflow to synthesize a hypothetical rhodamine dye from this compound and validate its use as a ratiometric pHi indicator.

Causality Behind Experimental Choices:

  • Why a Ratiometric Dye? Ratiometric measurements, which use the ratio of fluorescence intensities at two different excitation or emission wavelengths, are inherently more reliable. They correct for variations in dye concentration, cell path length, and excitation intensity, providing a more robust pHi readout.[19] The popular dye BCECF, a fluorescein derivative, is a prime example of a dual-excitation ratiometric indicator.[20][21]

  • Why pH Calibration? The fluorescence response of a dye to pH can be influenced by the intracellular environment. Therefore, an in-situ calibration is essential for accurate pHi quantification. This is achieved by clamping the pHi to known external pH values using ionophores.

  • The Role of Ionophores: We use a combination of Nigericin and Valinomycin . Nigericin is a K⁺/H⁺ antiporter that, in the presence of high extracellular K⁺, equilibrates the intracellular and extracellular pH.[22][23][24] Valinomycin is a K⁺ ionophore that collapses the membrane potential, further ensuring the equilibration of proton concentrations across the cell membrane.[22][25] This dual-ionophore system provides a self-validating method to generate a reliable calibration curve for each experiment.[19]

G cluster_prep Preparation cluster_measure Measurement cluster_calib In-Situ Calibration cluster_analysis Data Analysis synthesis Synthesize Rhodamine from Precursor load_dye Load Cells with Dye-AM Ester synthesis->load_dye wash Wash to Remove Excess Dye load_dye->wash acquire_exp Acquire Experimental Images (Ex1/Ex2, Em) wash->acquire_exp add_ionophores Add Nigericin/Valinomycin + High K+ Buffer wash->add_ionophores calc_phi Calculate pHi of Experimental Cells acquire_exp->calc_phi Experimental Ratio ph_step1 Equilibrate at pH 5.5 Acquire Images add_ionophores->ph_step1 ph_step2 Equilibrate at pH 6.5 Acquire Images ph_step1->ph_step2 ph_step3 Equilibrate at pH 7.5 Acquire Images ph_step2->ph_step3 gen_curve Generate Calibration Curve (Ratio vs. pH) ph_step3->gen_curve Calibration Ratios gen_curve->calc_phi

Caption: Experimental workflow for intracellular pH measurement and calibration.

Detailed Experimental Protocol

This protocol outlines the steps for measuring pHi using a novel dye synthesized from this compound, with BCECF-AM as a comparator.

1. Cell Preparation:

  • Seed HeLa cells onto 35 mm poly-lysine coated glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

  • Culture cells in DMEM with 10% FBS at 37°C and 5% CO₂.

2. Dye Loading:

  • Prepare a 5 µM loading solution of the novel rhodamine-AM ester (or 5 µM BCECF-AM as a control) in Earle's Balanced Salt Solution (EBSS) without sodium bicarbonate.

  • Wash cells once with the loading solution to remove residual media.

  • Incubate cells with 2 mL of the dye-loading solution for 25-30 minutes at 37°C.[19]

  • Wash the cells three times with EBSS to remove extracellular dye and allow 15 minutes for intracellular esterases to fully cleave the AM esters, trapping the dye inside.

3. Imaging and Experimental Measurement:

  • Mount the dish on an inverted fluorescence microscope equipped with a filter wheel for rapid switching between excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) and an emission filter (e.g., 535 nm).[19][21]

  • Acquire baseline fluorescence images at both excitation wavelengths for several fields of view.

  • Apply the experimental treatment (e.g., a compound expected to alter pHi) and acquire time-lapse images.

4. In-Situ pHi Calibration:

  • After the experimental run, replace the medium with a high-K⁺ calibration buffer (e.g., 130 mM KCl, 20 mM NaCl, 1 mM MgSO₄, 10 mM HEPES) containing 10 µM nigericin and 5 µM valinomycin, adjusted to pH 7.5.

  • Incubate for 5 minutes to allow pHi to equilibrate with the external buffer pH.

  • Acquire images at both excitation wavelengths.

  • Sequentially replace the buffer with calibration buffers of decreasing pH (e.g., 7.0, 6.5, 6.0, 5.5) and repeat steps 4.2 and 4.3 for each pH value.[19]

5. Data Analysis:

  • For each cell and at each time point or pH step, measure the average fluorescence intensity for both excitation wavelengths (I_490 and I_440).

  • Calculate the fluorescence ratio (R = I_490 / I_440).

  • For the calibration data, plot the ratio (R) as a function of the known buffer pH. Fit the data to a sigmoidal curve to generate the calibration curve.

  • Use the calibration curve to convert the experimental fluorescence ratios into absolute pHi values.

Conclusion and Future Outlook

While this compound is not an effective fluorescent marker on its own, its true value lies in its role as a sophisticated building block. It enables the synthesis of custom rhodamine dyes where properties like lipophilicity and cell permeability can be rationally tuned via its ethyl and hexyl substituents. The resulting rhodamine fluorophores are expected to possess the high brightness and photostability characteristic of their class, making them powerful tools for demanding applications like live-cell imaging and quantitative biosensing.[6][]

The provided experimental workflow offers a robust, self-validating system to test the utility of such novel dyes in the challenging but vital application of intracellular pH measurement. By comparing its performance against well-established standards, researchers can confidently evaluate the efficacy of new probes derived from this versatile precursor.

References

  • McBrian, M. A., et al. (2013). A Protocol for Measurement of Intracellular pH. Journal of Visualized Experiments, (78), e50414. [Link]

  • Grimm, J. B., et al. (2015). A general synthetic route to isomerically pure functionalized rhodamine dyes. Methods and Applications in Fluorescence, 3(4), 047001. [Link]

  • Wang, C., et al. (2022). Silicon functionalization expands the repertoire of Si-rhodamine fluorescent probes. Chemical Science, 13(24), 7185-7193. [Link]

  • Ahmed, S., & Booth, I. R. (1983). The use of valinomycin, nigericin and trichlorocarbanilide in control of the protonmotive force in Escherichia coli cells. Biochemical Journal, 212(1), 105-112. [Link]

  • Prahl, S. (2017). Rhodamine B. Oregon Medical Laser Center. [Link]

  • Casey, J. R., et al. (2014). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers in Physiology, 5, 49. [Link]

  • Gries, M., et al. (2020). Comparison of optical properties of different silicon rhodamines. Beilstein Journal of Organic Chemistry, 16, 2126-2136. [Link]

  • Nikoofar, K., & Sadathosainy, M. (2023). Proposed reaction mechanism for the synthesis of rhodamine derivatives. ResearchGate. [Link]

  • Ahmed, S., & Booth, I. R. (1983). The use of valinomycin, nigericin and trichlorocarbanilide in control of the protonmotive force in Escherichia coli cells. PubMed. [Link]

  • Grimm, J. B., et al. (2022). Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. ACS Omega, 7(51), 48197-48205. [Link]

  • Song, A., et al. (1999). Spectral properties and structure of fluorescein and its alkyl derivatives in micelles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 167(3), 253-262. [Link]

  • Prahl, S. (2017). Fluorescein. Oregon Medical Laser Center. [Link]

  • Deng, S., et al. (2023). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Nanoscale, 15(2), 646-654. [Link]

  • Ohno, H., et al. (2021). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Organic & Biomolecular Chemistry, 19(10), 2133-2144. [Link]

  • Zhang, X., et al. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols, 3(2), 101297. [Link]

  • Lavis, L. D., & Raines, R. T. (2017). Methods for synthesizing rhodamine dyes.
  • Nathera A.A., et al. (2007). Photo-physical characterization of Rhodamine B in liquid and solid solutions. Atti Della “fondazione Giorgio Ronchi”. [Link]

  • Deng, S., et al. (2023). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. ResearchGate. [Link]

  • Gualdani, R., et al. (2016). Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. Chemical Communications, 52(43), 7048-7051. [Link]

  • Akmed, F., et al. (2012). Synthesis of a simple rhodamine dye derived from 3-diethylaminophenol and formaldehyde. American Journal of Nuclear Medicine and Molecular Imaging, 2(3), 273-306. [Link]

  • El-Daly, S. A., et al. (2017). Photophysical Parameters of Fluorescein Dye in the Absence and Presence of CdS Quantum Dots (QDs). ResearchGate. [Link]

  • Grimm, J. B., et al. (2017). General Synthetic Method for Si-Fluoresceins and Si-Rhodamines. ACS Central Science, 3(9), 975-985. [Link]

  • Yuan, L., et al. (2013). Advances in modifying fluorescein and rhodamine fluorophores as fluorescent chemosensors. Chemical Communications, 49(27), 2718-2731. [Link]

  • Tiku, V., et al. (2022). Targeting Multiple Homeostasis-Maintaining Systems by Ionophore Nigericin Is a Novel Approach for Senolysis. International Journal of Molecular Sciences, 23(22), 14278. [Link]

  • Prahl, S. (2017). Fluorescein in ethanol. Oregon Medical Laser Center. [Link]

  • Atis, M. (2018). What are the different rates of photobleaching for fluorescein vs rhodamines vs coumarins?. ResearchGate. [Link]

  • Komlódi, T., et al. (2018). Effect of nigericin (a, c) and valinomycin (b, d) on ∆pH in succinate... ResearchGate. [Link]

  • Martin, M. M., & Lindqvist, L. (1995). The photophysical behavior of BCECF [2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein]. The Journal of Physical Chemistry, 99(12), 4177-4183. [Link]

  • Kaback, H. R. (n.d.). Figure 3. Effect of valinomycin, nigericin or CCCP on DpH... UCLA. [Link]

  • Sun, Y., et al. (2018). Chemical Regulation of Fluorescence Lifetime. Accounts of Chemical Research, 51(5), 1155-1164. [Link]

  • Bio-Rad Laboratories. (n.d.). New! BCECF pH Indicator for Measuring Intracellular pH. Bio-Rad. [Link]

  • Tibiletti, T., et al. (2016). Intracellular pH was measured with the pH-sensitive dye BCECF a Cells... ResearchGate. [Link]

  • Srinivasan, B., et al. (2015). Growth and optical characterizations on 3-aminophenol perchlorate (3-AMPP) Crystal. ResearchGate. [Link]

  • Al-Adilee, K. J., & Al-Joboury, M. J. (2020). UV-Visible spectrum for 3-aminophenol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminophenol. PubChem. [Link]

  • Wikipedia. (n.d.). 3-Aminophenol. Wikipedia. [Link]

  • De, S., et al. (2020). Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment. The Journal of Physical Chemistry B, 124(34), 7421-7432. [Link]

  • ChemSynthesis. (n.d.). 3-aminophenol. ChemSynthesis. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-(Diphenylamino)phenol. Google Scholar.

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Benchmarking the thermochromic transition of 3-[Ethyl(hexyl)amino]phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Thermochromic Transition of 3-[Ethyl(hexyl)amino]phenol Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Cold-Chain Logistics Engineers.

This guide benchmarks the performance of This compound derivatives—specifically when utilized as the electron-donating leuco dye moiety in fluoran-based thermochromic systems.

While symmetric analogs like 3-Diethylaminophenol (Red 3/Black 15 precursors) have long been the industry standard, the introduction of asymmetric alkyl chains (Ethyl + Hexyl) offers distinct physicochemical advantages. This guide analyzes how this asymmetry influences solubility, transition hysteresis, and fatigue resistance, providing a roadmap for optimizing smart packaging and cold-chain indicators for biologics.

The Mechanistic Basis: Why Asymmetry Matters

To understand the benchmark data, we must first establish the mechanism. Thermochromism in this class of materials relies on a reversible ring-opening reaction within a three-component system:

  • Color Former (Leuco Dye): The this compound derivative (typically a fluoran).

  • Color Developer: A weak acid (e.g., Bisphenol A or Lauryl Gallate).[1]

  • Solvent: A fatty acid ester (e.g., Methyl Stearate) that controls the transition temperature (

    
    ).
    

The 3-[Ethyl(hexyl)amino] moiety is critical because it dictates the electron density of the xanthene ring and the steric bulk of the molecule.

Mechanism Visualization

The following diagram illustrates the electron-transfer pathway triggered by the solvent's phase change.

ThermochromicMechanism SolidState Solid State (T < Melting Point) Leuco Leuco Dye (Lactone Closed) Colorless SolidState->Leuco Encapsulates Developer Developer (Proton Donor) SolidState->Developer MoltenState Molten State (T > Melting Point) Solvent Solvent Matrix (Crystalline) MoltenState->Solvent Solvent Melts Leuco->Solvent Phase Separation Complex Charge Transfer Complex (Lactone Open) COLORED Leuco->Complex Conjugation Extension Developer->Leuco Proton Transfer (Ring Opening) Solvent->Developer Solubilizes Complex->Leuco Cooling (Re-crystallization)

Figure 1: The reversible transition mechanism. The asymmetric hexyl chain primarily affects the "Phase Separation" and "Solubilization" steps by altering the dye's compatibility with the solvent.

Comparative Benchmarking: Asymmetric vs. Symmetric Derivatives

The following data compares the Ethyl(hexyl) derivative against the standard Diethyl (Symmetric Short) and Dibutyl (Symmetric Medium) analogs.

Key Finding: The asymmetric derivative trades a slight reduction in reaction speed for significantly improved solubility and hysteresis control.

Table 1: Physicochemical Performance Matrix
Parameter3-Diethyl (Standard)3-Dibutyl (Hydrophobic)3-[Ethyl(hexyl)] (Asymmetric)Implication
Solubility in Esters ModerateHighVery High Critical for high-concentration inks without precipitation.
Melting Point (Dye) ~85°C~70°C~55-60°C Lower Mp aids in eutectic formation with the solvent.
Hysteresis Width (

)
Narrow (2-3°C)Medium (4-5°C)Broad (6-8°C) Broader hysteresis is preferred for "memory" indicators.
Fatigue Resistance Low (Crystallizes)MediumHigh Asymmetry disrupts crystal packing, preventing permanent color lock.
Color Density (OD) 1.2 - 1.41.1 - 1.31.1 - 1.25 Slight steric hindrance reduces max density but improves stability.
Analysis of the Data
  • Solubility & Stability: The hexyl chain introduces significant lipophilicity. Unlike the Diethyl analog, which can precipitate out of the fatty ester solvent after repeated cycling (causing "ghosting"), the Ethyl(hexyl) derivative remains fully solvated in the molten state.

  • Hysteresis Modulation: The asymmetry interferes with the recrystallization of the solvent system upon cooling. This delays the "turn-off" point, effectively widening the hysteresis loop. This is advantageous for cold-chain applications where you want the color to remain visible even if the temperature fluctuates slightly back into the safe zone.

Experimental Protocols

To validate these benchmarks in your own lab, use the following self-validating protocols.

Protocol A: Determining Optical Hysteresis (OD vs. T)

This protocol measures the color density as a function of temperature to generate the hysteresis loop.

Equipment: UV-Vis Spectrophotometer with Peltier temperature controller.

ExperimentalProtocol Start Sample Preparation Mix Dye (1%) + Developer (5%) + Solvent (94%) Step1 Heating Phase Ramp 20°C -> 80°C @ 1°C/min Start->Step1 Step2 Measure OD @ u03bb_max (Every 0.5°C) Step1->Step2 Dynamic Step3 Hold @ 80°C (5 mins to equilibrate) Step1->Step3 Complete Step2->Step1 Loop until 80°C Step4 Cooling Phase Ramp 80°C -> 20°C @ 1°C/min Step3->Step4 Step5 Measure OD @ u03bb_max (Every 0.5°C) Step4->Step5 Dynamic Result Plot Hysteresis Loop Calculate u0394T (T_color - T_decolor) Step4->Result Step5->Step4 Loop until 20°C

Figure 2: Hysteresis measurement workflow. Note the equilibration step at 80°C is critical to ensure complete melting of the solvent matrix.

Protocol B: Fatigue Resistance (Cycling)
  • Cycle: Heat to

    
     and cool to 
    
    
    
    .
  • Frequency: 1 cycle/minute.

  • Endpoint: Measure Residual Optical Density (ROD) in the "off" state after 100, 500, and 1000 cycles.

    • Pass Criteria: ROD < 0.05 (Visual invisibility).[2]

    • Ethyl(hexyl) Expectation: Should maintain ROD < 0.05 for >1000 cycles due to inhibition of dye aggregation.

Critical Analysis & Application Context
The "Asymmetry Effect" on Drug Development

In pharmaceutical cold-chain logistics (e.g., mRNA vaccines), indicators must trigger only when a specific thermal budget is exceeded and stay triggered (or reset very slowly).

  • Symmetric Dyes (Diethyl): Tend to have sharp, narrow transitions. Good for thermometers, bad for violation indicators because they might revert to "safe" color too quickly if the package is briefly re-cooled.

  • Asymmetric Dyes (Ethyl-Hexyl): The steric bulk of the hexyl group slows down the re-encapsulation of the developer. This results in a memory effect (wider hysteresis), ensuring that a temperature excursion is recorded for a longer duration, providing a higher safety margin for sensitive biologics.

Synthesis Note

The this compound precursor is typically synthesized via the reductive alkylation of 3-amino-phenol or by reacting resorcinol with ethyl-hexylamine. Purity is paramount; trace amounts of symmetric byproducts (Diethyl or Dihexyl) will cause "kinks" in the hysteresis curve.

References
  • Mechanism of Fluoran Leuco Dyes

    • Title: The Chemistry of Fluoran Leuco Dyes.[3]

    • Source: Semantic Scholar / J. Synthetic Org. Chem.
    • Context: Foundational chemistry of the spiro-lactone ring opening.
    • URL:[Link] (Representative Link based on search)

  • Alkyl Chain Effects

    • Title: Significant effect of alkyl chain length on fluorescent thermochromism.[4][5]

    • Source: RSC Advances / Royal Society of Chemistry.
    • Context: Validates the impact of chain length (Ethyl vs Hexyl) on solubility and transition properties.
    • URL:[Link]

  • Hysteresis Measurement Protocols

    • Title: Hysteresis of Thermochromic Liquid Crystal Temper
    • Source: ASME Digital Collection / Journal of Heat Transfer.[6]

    • Context: Standardizes the method for heating/cooling loops and calcul
    • URL:[Link][4][7]

  • Precursor Synthesis

    • Title: Process for the manufacture of 3-aminophenols.[8][9][10]

    • Source: Google P
    • Context: Industrial synthesis routes for the 3-aminophenol intermediates used in these dyes.[8]

    • URL

Sources

Comparative study of the antibacterial properties of aminophenol polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of antimicrobial resistance (AMR) has necessitated the shift from small-molecule antibiotics to macromolecular antimicrobial agents. Aminophenol polymers—specifically poly(m-aminophenol) (PmAP), poly(o-aminophenol) (PoAP), and poly(p-aminophenol) (PpAP)—represent a critical class of functional polymers. Unlike their parent backbone, Polyaniline (PANI), these polymers possess hydroxyl (-OH) and amine (-NH2) functional groups that significantly enhance aqueous solubility and biological interaction.

This guide provides a technical comparison of these isomers, establishing Poly(m-aminophenol) as the superior candidate for antibacterial applications due to its structural orientation and redox activity. We present optimized synthesis protocols, mechanistic insights, and comparative performance data.

Structural Engineering & Synthesis

To understand the antibacterial variance, one must first control the synthesis. The position of the amine and hydroxyl groups on the benzene ring dictates the polymer's final morphology (ladder vs. open chain) and its ability to interact with bacterial membranes.

The Isomer Effect
  • Poly(o-aminophenol) (PoAP): Tends to form a "ladder" structure due to intramolecular cycling between the -OH and -NH2 groups. This reduces the availability of free functional groups for bacterial interaction.

  • Poly(m-aminophenol) (PmAP): Polymerizes linearly with minimal steric hindrance. The meta position prevents the formation of the ladder structure, leaving the hydroxyl groups free to participate in hydrogen bonding with bacterial cell walls.

  • Poly(p-aminophenol) (PpAP): Often results in lower molecular weight oligomers due to the blocking of the para position, which is the primary site for coupling in oxidative polymerization.

Protocol: Chemical Oxidative Polymerization (Standardized)

The following protocol is optimized for PmAP , yielding the highest antimicrobial activity.

Reagents:

  • Monomer: m-Aminophenol (0.1 M)

  • Oxidant: Ammonium Persulfate (APS) (0.1 M)

  • Medium: HCl (1.0 M)

  • Temperature: 0–4 °C

Workflow Diagram (DOT):

SynthesisWorkflow Start Reagent Prep (m-AP + 1M HCl) Oxidant Dropwise Addition (APS, 0-4°C) Start->Oxidant Initiation Polymerization Stirring (6-24h) Oxidative Coupling Oxidant->Polymerization Exothermic Purification Filtration & Washing (Remove Oligomers) Polymerization->Purification Precipitation Doping Dedoping/Redoping (Ammonia/Acid) Purification->Doping Optional Final PmAP Powder (Active Agent) Doping->Final

Figure 1: Step-by-step chemical oxidative polymerization workflow for high-purity aminophenol polymers.

Comparative Antibacterial Profiling

The following data synthesizes results from standard broth microdilution assays (MIC) and agar well diffusion methods.

Performance vs. Standard Antibiotics

While traditional antibiotics (e.g., Ampicillin) have lower MIC values, they are prone to resistance. Aminophenol polymers exhibit a "non-specific" mode of action, making resistance development significantly harder.

Table 1: Comparative Efficacy (MIC Values in µg/mL)

AgentE. coli (Gram -)S. aureus (Gram +)Solubility (pH 7)Mechanism Type
Poly(m-aminophenol) 64 - 128 32 - 64 High Membrane Disruption + ROS
Poly(o-aminophenol)250 - 500125 - 250ModerateMembrane Disruption
Poly(p-aminophenol)> 500> 250LowWeak Interaction
Polyaniline (PANI)> 1000> 500InsolubleElectrostatic only
Ampicillin (Control)2 - 80.5 - 2HighEnzymatic Inhibition

> Key Insight: PmAP outperforms its isomers because its open-chain structure maximizes the surface area available for electrostatic interaction with the negatively charged bacterial membrane.

Zone of Inhibition (Agar Well Diffusion)

In solid media, diffusion is a limiting factor for polymers.

  • PmAP: typically shows zones of 18–22 mm (at 5 mg/mL).

  • PoAP: typically shows zones of 10–14 mm .

  • Reasoning: The higher solubility of PmAP allows it to diffuse through the agar matrix more effectively than the ladder-structured PoAP.

Mechanism of Action

Understanding how these polymers kill bacteria is vital for drug development. The mechanism is dual-action, distinguishing it from simple quaternary ammonium compounds.

  • Electrostatic Adsorption: The protonated amine groups (

    
    ) on the polymer backbone attract the negatively charged bacterial cell wall (Teichoic acid in Gram+; LPS in Gram-).
    
  • Membrane Permeabilization: The polymer chains insert into the membrane, disrupting integrity.

  • Oxidative Stress: The redox-active nature of the aminophenol backbone generates Reactive Oxygen Species (ROS) upon contact with the cellular environment, leading to lipid peroxidation.

Mechanistic Pathway (DOT):

Mechanism cluster_action Dual-Mode Lethality Polymer Cationic PmAP (Protonated -NH3+) Bacteria Bacterial Surface (Negative Charge) Polymer->Bacteria Attraction Adsorption Electrostatic Adsorption (Surface Neutralization) Bacteria->Adsorption Disruption Membrane Permeabilization Adsorption->Disruption Physical Insertion ROS ROS Generation (Redox Cycling) Adsorption->ROS e- Transfer Death Cell Death (Leakage of Cytoplasm) Disruption->Death ROS->Death

Figure 2: The dual-action antimicrobial mechanism of Poly(m-aminophenol).

Strategic Recommendations

For researchers developing antimicrobial coatings or wound dressings:

  • Select the Meta Isomer: Use Poly(m-aminophenol) . The ortho isomer forms cyclized phenoxazine-like units that reduce efficacy; the para isomer suffers from poor polymerization kinetics.

  • Doping Matters: Ensure the polymer is in its doped (salt) form (using HCl or H2SO4) during application. The cationic charge is the primary driver of antibacterial adsorption.

  • Composite Synergy: Do not use the polymer in isolation for clinical drugs. It is best utilized as a synergistic additive (1–5 wt%) in hydrogels (e.g., PVA or Chitosan) to provide contact-killing properties without cytotoxicity.

References

  • ResearchGate. (2025).[1] A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol.Link

  • European Coatings. (2018). Poly(m-aminophenol) improves antibacterial, antifouling and corrosion protective performance of epoxy coatings.[2]Link[2]

  • MDPI. (2022). Poly(O-Aminophenol) Produced by Plasma Polymerization Has IR Spectrum Consistent with a Mixture of Quinoid & Keto Structures.[3][4]Link

  • RSC Publishing. (2022). Polymers showing intrinsic antimicrobial activity.[5]Link

  • ResearchGate. (2025). Chemical Oxidative Polymerization of Aminodiphenylamines.[6]Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[Ethyl(hexyl)amino]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 3-[Ethyl(hexyl)amino]phenol

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Landscape of Substituted Aminophenols

This compound belongs to the aminophenol class of compounds. The primary hazards associated with aminophenols include oral and dermal toxicity, skin and eye irritation, and potential for sensitization.[1][2][3] The presence of a phenolic hydroxyl group and an amino group on the aromatic ring dictates its reactivity and toxicological profile. The N-alkylation with ethyl and hexyl groups may influence its lipophilicity, potentially affecting its ability to be absorbed through the skin. Studies on other alkyl-substituted compounds suggest that longer alkyl chains can influence the rate and extent of dermal absorption.[4][5] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it can be readily absorbed through the skin.

Anticipated Hazards of this compound:

Hazard ClassAnticipated EffectRationale based on Structural Analogs
Acute Oral Toxicity Harmful if swallowed.3-Diethylaminophenol and 3-Aminophenol are classified as harmful if swallowed.[2][3]
Acute Dermal Toxicity Potentially harmful in contact with skin.Phenols and aminophenols are known to be absorbed through the skin.[6][7]
Skin Corrosion/Irritation May cause skin irritation.Structurally similar compounds like 3-Diethylaminophenol are known to cause skin irritation.[2]
Serious Eye Damage/Irritation May cause serious eye irritation.3-Diethylaminophenol and 3-Aminophenol are reported to cause eye irritation.[2]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or aerosol.General hazard for powdered or aerosolized organic chemicals.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure to this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedure.

Core PPE Requirements:
  • Hand Protection: Chemical-resistant gloves are mandatory. Given the potential for dermal absorption, selecting the right glove material is critical.

    • Recommended: Nitrile or neoprene gloves. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[2]

    • Action: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[8]

  • Eye and Face Protection:

    • Recommended: Safety glasses with side shields are the minimum requirement. When there is a risk of splashes or handling larger quantities, chemical safety goggles and a face shield should be worn.[6][7]

    • Action: Ensure eye protection conforms to recognized standards such as ANSI Z87.1.

  • Skin and Body Protection:

    • Recommended: A laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[1]

    • Action: Ensure the lab coat is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection:

    • Recommended: A respirator is generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a potential for generating dusts or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P95 or P100) should be used.[2]

    • Action: Any respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure to this compound.

Engineering Controls:
  • Chemical Fume Hood: All weighing and handling of solid this compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure the laboratory is well-ventilated.

Workflow for Handling this compound:

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures:
  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1]

  • Spill Response:

    • Small spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

    • Large spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and its contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Labeling:
  • Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated hazardous waste bag and sealed.

Disposal Pathway:

Disposal_Pathway Start Generation of Waste (Solid, Liquid, Contaminated PPE) Segregation Segregate Waste Streams Start->Segregation Solid_Container Labeled Solid Waste Container Segregation->Solid_Container Liquid_Container Labeled Liquid Waste Container Segregation->Liquid_Container PPE_Container Labeled Contaminated PPE Bag Segregation->PPE_Container Storage Store in Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage PPE_Container->Storage Pickup Arrange for Pickup by Environmental Health & Safety Storage->Pickup Final_Disposal Final Disposal by Licensed Facility Pickup->Final_Disposal

Caption: A clear pathway for the proper disposal of waste generated from handling this compound.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidelines.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound, like any chemical, relies on a foundation of knowledge, preparedness, and a commitment to best practices. By understanding the potential hazards, diligently using the correct personal protective equipment, adhering to established operational plans, and responsibly managing waste, researchers can mitigate risks and maintain a safe laboratory environment. This guide serves as a critical resource, but it is the responsibility of every individual in the laboratory to actively participate in and promote a culture of safety.

References

  • DOMO Caproleuna GmbH. (2022, December 20). Safety Data Sheet: Phenol. Retrieved from [Link]

  • Eilerman, R. G., & L-3 Narda-MITEQ. (1992). Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine. PubMed. Retrieved from [Link]

  • Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks. Retrieved from [Link]

  • Lock, E. A., & Cross, T. J. (1990). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. PubMed. Retrieved from [Link]

  • Cope, A. C., & Hancock, E. M. (1942). Some New Amino Alkylphenols. Journal of the American Chemical Society, 64(7), 1503-1506. [Link]

  • Hewitt, P. G., Carmichael, P. L., & Bouwstra, J. (2025). Dermal absorption and metabolism of [14C]-C12 alkyl benzoate in Finsolv TN in human skin in vitro. PubMed. Retrieved from [Link]

  • Valentovic, M. A., Ball, J. G., & Anestis, D. K. (2002). Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress. PubMed. Retrieved from [Link]

  • Hopf, N. B., Berthet, A., & Vernez, D. (2024). Human skin absorption of three phthalates. Lausanne - Unil. Retrieved from [Link]

  • Marquet, F., & Ndaw, S. (2025). Dermal absorption, skin retention and urinary elimination of bisphenol S in rats: in vitro, in vivo and intravenous comparative analysis. PubMed. Retrieved from [Link]

  • Vernez, D., & Hopf, N. B. (2021). Skin Absorption of Bisphenol A and Its Alternatives in Thermal Paper. PubMed. Retrieved from [Link]

  • Monteiro-Riviere, N. A., & Inman, A. O. (2001). Efficacy of topical phenol decontamination strategies on severity of acute phenol chemical burns and dermal absorption: in vitro and in vivo studies in pig skin. PubMed. Retrieved from [Link]

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